Product packaging for 25-Hydroxycycloart-23-en-3-one(Cat. No.:)

25-Hydroxycycloart-23-en-3-one

Cat. No.: B599890
M. Wt: 440.7 g/mol
InChI Key: FQNGHHPZIYLPNI-DYWBVCMMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

25-Hydroxycycloart-23-en-3-one has been reported in Guarea macrophylla with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O2 B599890 25-Hydroxycycloart-23-en-3-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-23,32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGHHPZIYLPNI-DYWBVCMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

25-Hydroxycycloart-23-en-3-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycycloart-23-en-3-one is a naturally occurring cycloartane-type triterpenoid (B12794562) that has been identified in select plant species and as a product of fungal biotransformation. As a member of the diverse family of triterpenoids, this compound holds potential for biological activity, drawing from the established pharmacological profiles of structurally similar molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, natural sources, and detailed experimental protocols for its isolation and characterization. While extensive biological data for this specific molecule is still emerging, preliminary information suggests potential anti-inflammatory and cytotoxic properties. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation and potential applications of this compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Within this class, cycloartane-type triterpenoids are characterized by a distinctive cyclopropane (B1198618) ring incorporated into their tetracyclic core. These compounds have garnered significant scientific interest due to their wide range of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

This compound is a specific cycloartane (B1207475) triterpenoid that has been isolated from natural sources and produced through biotransformation. Its structure, featuring a ketone group at the C-3 position and a hydroxylated side chain, suggests potential for interaction with various biological targets. This whitepaper consolidates the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₃₀H₄₈O₂[1]
Molecular Weight 440.7 g/mol [1]
CAS Number 148044-47-7[1]
Appearance Powder[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Desiccate at -20°C[1]

Natural Occurrence and Synthesis

Natural Sources

This compound has been identified as a constituent of the gum resin exuding from the leaf buds of Gardenia gummifera.[1] It has also been reported to be sourced from the herbs of Artocarpus heterophyllus.[1]

Biotransformation

This compound is also a known metabolite from the biotransformation of cycloartenone by the fungus Glomerella fusarioides.[1] The fungus is capable of metabolizing cycloartenone into several compounds, including (23E)-25-Hydroxycycloart-23-en-3-one.[1]

Experimental Protocols

Isolation from Gardenia gummifera

The following is a generalized protocol based on the isolation of cycloartane triterpenes from Gardenia gummifera.

Objective: To isolate this compound from the gum resin of Gardenia gummifera.

Materials:

  • Gum resin of Gardenia gummifera

  • Solvents for extraction (e.g., Chloroform, Methanol)

  • Silica (B1680970) gel for column chromatography

  • Solvents for elution (e.g., Hexane (B92381), Ethyl Acetate gradients)

  • High-Performance Liquid Chromatography (HPLC) system

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Extraction: The dried and powdered gum resin is extracted with a suitable solvent system, such as a mixture of chloroform and methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

  • Purification: The pooled fractions containing the target compound are further purified using preparative HPLC to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by extensive spectroscopic analysis, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Biotransformation from Cycloartenone

The following protocol describes the biotransformation of cycloartenone to produce this compound using Glomerella fusarioides.

Objective: To produce this compound through fungal biotransformation of cycloartenone.

Materials:

  • Culture of Glomerella fusarioides

  • Suitable culture medium (e.g., potato dextrose broth)

  • Cycloartenone (substrate)

  • Shaking incubator

  • Solvents for extraction (e.g., Ethyl Acetate)

  • Chromatography and spectroscopy equipment as described in section 4.1.

Procedure:

  • Fungal Culture Preparation: Glomerella fusarioides is grown in a suitable liquid medium in a shaking incubator until a sufficient mycelial mass is obtained.

  • Substrate Addition: A solution of cycloartenone in a suitable solvent (e.g., ethanol) is added to the fungal culture.

  • Incubation: The culture is incubated for a specific period (e.g., several days) under controlled conditions to allow for biotransformation.

  • Extraction: After incubation, the mycelia are separated from the broth by filtration. Both the mycelia and the broth are extracted with an organic solvent like ethyl acetate.

  • Purification and Identification: The extracts are combined, dried, and concentrated. The resulting residue is then subjected to chromatographic separation and spectroscopic analysis as described in the isolation protocol to purify and identify this compound.

Biological Activity

While comprehensive, peer-reviewed studies on the biological activity of this compound are limited, preliminary investigations suggest potential pharmacological relevance.[2]

Potential Anti-inflammatory and Cytotoxic Properties

There are preliminary indications that this compound may possess anti-inflammatory and cytotoxic properties.[2] These potential activities are in line with the known biological profiles of other cycloartane-type triterpenoids. The structural similarity to other bioactive steroids suggests a possible mode of action involving the modulation of cellular membranes and various enzymes, potentially altering the transcription of genes associated with inflammatory and cancer-related pathways.[2] Current research is reportedly focused on elucidating the specific mechanisms and therapeutic potential in areas such as oncology and immunology.[2]

Quantitative Data on Biological Activity:

AssayCell Line/ModelResult (e.g., IC₅₀)Reference
Cytotoxicity Not AvailableNot Available
Anti-inflammatory Not AvailableNot Available
Antimicrobial Not AvailableNot Available
Antioxidant Not AvailableNot Available

Note: As of the date of this document, specific quantitative data from peer-reviewed publications for the biological activities of this compound are not available.

Visualizations

Experimental Workflows

experimental_workflow cluster_isolation Isolation from Gardenia gummifera cluster_biotransformation Biotransformation A1 Gum Resin of Gardenia gummifera A2 Solvent Extraction (e.g., CHCl3/MeOH) A1->A2 A3 Crude Extract A2->A3 A4 Silica Gel Column Chromatography A3->A4 A5 Fraction Collection A4->A5 A6 Preparative HPLC A5->A6 A7 Pure 25-Hydroxycycloart- 23-en-3-one A6->A7 A8 Structural Elucidation (NMR, MS) A7->A8 B1 Cycloartenone (Substrate) B3 Incubation B1->B3 B2 Glomerella fusarioides Culture B2->B3 B4 Extraction of Mycelia and Broth B3->B4 B5 Crude Metabolite Extract B4->B5 B6 Chromatographic Purification B5->B6 B7 Pure 25-Hydroxycycloart- 23-en-3-one B6->B7

References

chemical and physical properties of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycycloart-23-en-3-one is a cycloartane-type triterpenoid (B12794562) found in select medicinal plants and can also be produced through biotransformation. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its isolation and synthesis, and a summary of its known biological activities. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of novel natural products.

Chemical and Physical Properties

This compound, a polycyclic triterpenoid, possesses a complex steroidal backbone with a characteristic cyclopropane (B1198618) ring. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 148044-47-7[1][2]
Molecular Formula C₃₀H₄₈O₂[3]
Molecular Weight 440.7 g/mol [3]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For enhanced solubility, warming to 37°C and sonication is recommended.[3]
Storage Desiccate at -20°C. Stock solutions can be stored at -20°C for several months.[3]

Note: Specific quantitative data for melting point and boiling point are not currently available in the reviewed literature.

Natural Occurrence and Synthesis

This compound has been identified in the following natural sources:

  • The gum resin of Gardenia gummifera [2][4]

  • The herbs of Artocarpus heterophyllus [3]

It can also be synthesized through the biotransformation of cycloartenone by the fungus Glomerella fusarioides.[1][5]

Experimental Protocols

Isolation from Gardenia gummifera

While a highly detailed, step-by-step protocol for the isolation of this compound is not fully detailed in the available literature, the general methodology involves the extraction of the gum resin of Gardenia gummifera followed by extensive chromatographic separation and purification. The identification and structural elucidation of the compound were achieved through comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]

Biotransformation from Cycloartenone

The production of (23E)-25-Hydroxycycloart-23-en-3-one can be achieved via the microbial transformation of cycloartenone. This process utilizes the fungus Glomerella fusarioides. The detailed experimental conditions for this biotransformation, including the culture medium, incubation parameters, and subsequent extraction and purification of the target compound, are described in the Journal of Natural Products, 2006, 69(4), 604-7.[1][5] The structures of the resulting metabolites, including this compound, were confirmed using spectroscopic methods.[1]

Experimental Workflow: Biotransformation of Cycloartenone

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Fungus_Culture Cultivation of Glomerella fusarioides Incubation Incubation of Fungus with Cycloartenone Fungus_Culture->Incubation Substrate_Prep Preparation of Cycloartenone Solution Substrate_Prep->Incubation Extraction Extraction of Metabolites Incubation->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final_Product 25-Hydroxycycloart- 23-en-3-one Characterization->Final_Product

Caption: Workflow for the biotransformation of cycloartenone.

Spectroscopic Data

Biological Activity and Potential Signaling Pathways

Currently, there is a notable lack of specific studies on the biological activities and the mechanism of action of this compound. However, the broader class of cycloartane (B1207475) triterpenoids is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities.[6][7]

Given its structural similarity to other bioactive steroids, it is hypothesized that this compound may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. A potential, though unconfirmed, mechanism of action could involve the regulation of gene transcription through nuclear receptors.

Hypothesized Signaling Pathway Modulation

G cluster_0 Intracellular Compound This compound Cell_Membrane Cell Membrane Nuclear_Receptor Nuclear Receptor Compound->Nuclear_Receptor Binding Gene_Transcription Modulation of Gene Transcription Nuclear_Receptor->Gene_Transcription Activation/ Inhibition Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Gene_Transcription->Biological_Response

Caption: A hypothesized mechanism of action for this compound.

Future Directions

The existing literature provides a solid foundation for the chemical identity of this compound. However, to unlock its full therapeutic potential, further research is imperative in the following areas:

  • Quantitative Physical Characterization: Determination of melting point, boiling point, and other physical constants.

  • Detailed Spectroscopic Analysis: Publication of comprehensive 1D and 2D NMR data to serve as a reference standard.

  • Biological Screening: A broad-based screening of its bioactivities, including anti-inflammatory, anti-cancer, anti-viral, and immunomodulatory effects.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets modulated by this compound.

  • Synthesis Optimization: Development of efficient and scalable synthetic or semi-synthetic routes to produce larger quantities for extensive preclinical and clinical studies.

Conclusion

This compound is a naturally occurring triterpenoid with a well-defined chemical structure. While its chemical and physical properties are partially characterized, a significant knowledge gap exists regarding its biological activities and mechanism of action. This presents a compelling opportunity for researchers in natural product chemistry and drug discovery to explore the therapeutic potential of this compound. The experimental approaches outlined in this guide provide a starting point for further investigation into this promising molecule.

References

Preliminary Research on the Bioactivity of 25-Hydroxycycloart-23-en-3-one and Related Cycloartane Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioactivity of 25-Hydroxycycloart-23-en-3-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of the demonstrated biological activities of structurally similar cycloartane (B1207475) triterpenoids, particularly Cycloarta-23-ene-3β,25-diol and Cycloart-24-ene-26-ol-3-one. The findings presented for these related compounds may offer insights into the potential therapeutic properties of this compound.

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a class of natural products characterized by a tetracyclic skeleton with a cyclopropane (B1198618) ring. These compounds are biosynthesized in plants and fungi and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses on the anti-inflammatory, anticancer, antioxidant, and antimicrobial properties of cycloartane triterpenoids closely related to this compound, providing researchers, scientists, and drug development professionals with a detailed summary of the current state of knowledge.

Bioactivity Data of Related Cycloartane Triterpenoids

The biological activities of cycloartane triterpenoids have been evaluated through various in vitro and in vivo studies. The following tables summarize the quantitative data for key compounds.

Table 1: Anti-inflammatory Activity of Cycloarta-23-ene-3β,25-diol
AssayTargetIC50 ValueReference
Cyclooxygenase AssayCOX-197 µM[1]
Cyclooxygenase AssayCOX-240 µM[1]
Table 2: Anticancer Activity of Cycloart-24-ene-26-ol-3-one
Cell LineTreatment DurationIC50 Value (µM)Reference
HT-29 (Colon Cancer)24 hours12.5[2][3]
HT-29 (Colon Cancer)48 hours6.25[2][3]
HT-29 (Colon Cancer)72 hours3.13[2][3]
CaCO-2 (Colon Cancer)24 hours25[2][3]
CaCO-2 (Colon Cancer)48 hours12.5[2][3]
CaCO-2 (Colon Cancer)72 hours6.25[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to assess the bioactivity of the discussed cycloartane triterpenoids.

Anti-inflammatory and Analgesic Assays

3.1.1. In Vitro Cyclooxygenase (COX) Inhibition Assay The inhibitory activity of Cycloarta-23-ene-3β,25-diol against COX-1 and COX-2 was determined using a cyclooxygenase assay.[1] The assay measures the production of prostaglandin (B15479496) G2, an intermediate product generated by COX enzymes. The fluorescence of a probe, which is proportional to the amount of prostaglandin G2, is measured to determine the extent of enzyme inhibition by the test compound.

3.1.2. In Vivo Acetic Acid-Induced Abdominal Writhing Test This model is used to evaluate the analgesic effects of a compound. Male Swiss mice are intraperitoneally injected with acetic acid to induce abdominal constrictions (writhing). The test compound, in this case, Cycloarta-23-ene-3β,25-diol, is administered prior to the acetic acid injection. The number of writhes is counted over a specific period, and a reduction in the number of writhes compared to a control group indicates an analgesic effect.[4]

3.1.3. In Vivo Carrageenan-Induced Paw Edema Test This is a standard model for evaluating acute anti-inflammatory activity. Male Wistar rats are injected with carrageenan into the sub-plantar region of the hind paw to induce inflammation and edema. The volume of the paw is measured at various time points after carrageenan injection. The test compound is administered orally before the induction of edema. A reduction in paw volume compared to the control group signifies anti-inflammatory activity.[4]

Anticancer Assays

3.2.1. Cell Viability (MTS) Assay The cytotoxic effects of Cycloart-24-ene-26-ol-3-one on colon cancer cell lines (HT-29 and CaCO-2) were determined using the MTS assay.[2][3] This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is soluble in the cell culture medium. The quantity of formazan, measured by its absorbance at a specific wavelength, is directly proportional to the number of living cells in the culture.

3.2.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining) To determine the mode of cell death induced by Cycloart-24-ene-26-ol-3-one, HT-29 cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.[2][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Antioxidant and Antimicrobial Assays

3.3.1. DPPH Radical Scavenging Assay The antioxidant activity of Cycloarta-23-ene-3β,25-diol was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5] In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound.

3.3.2. Cup Plate Method for Antimicrobial Activity The antimicrobial activity of Cycloarta-23-ene-3β,25-diol was determined using the cup plate or agar (B569324) well diffusion method.[5] A standardized inoculum of the test microorganism is spread on the surface of an agar plate. Wells are then made in the agar, and a solution of the test compound is added to the wells. The plates are incubated, and the diameter of the zone of inhibition around the well is measured to determine the antimicrobial activity.

Signaling Pathways in Cycloartane Triterpenoid-Induced Apoptosis

Several studies on cycloartane triterpenoids have elucidated their mechanisms of action in inducing cancer cell death. The following diagrams illustrate the key signaling pathways involved.

TNF_R1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cycloart-24-ene-26-ol-3-one Cycloart-24-ene-26-ol-3-one TNF-R1 TNF-R1 Cycloart-24-ene-26-ol-3-one->TNF-R1 Caspase-8 Caspase-8 TNF-R1->Caspase-8 Activation Bid Bid Caspase-8->Bid Cleavage Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activation tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces release of Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activation Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: TNF-R1 mediated apoptosis by Cycloart-24-ene-26-ol-3-one.

p53_Mitochondrial_Pathway Cycloartane_Triterpenoids Cycloartane_Triterpenoids p53 p53 Cycloartane_Triterpenoids->p53 Upregulation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Acts on MMP_Loss Mitochondrial Membrane Potential Loss Mitochondrion->MMP_Loss Caspase-7 Caspase-7 MMP_Loss->Caspase-7 Activation Apoptosis Apoptosis Caspase-7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis by cycloartane triterpenoids.

Raf_MEK_ERK_Pathway_Inhibition Cycloartane_Triterpenoids Cycloartane_Triterpenoids Raf Raf Cycloartane_Triterpenoids->Raf Inhibition of phosphorylation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Conclusion

While direct bioactivity data for this compound remains to be established, the comprehensive research on closely related cycloartane triterpenoids highlights a promising landscape for drug discovery. The demonstrated anti-inflammatory and anticancer activities, coupled with elucidated mechanisms of action, provide a strong rationale for further investigation into this class of compounds. The experimental protocols and signaling pathway information presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound and other novel cycloartane derivatives. Future studies should focus on isolating or synthesizing this compound and subjecting it to a battery of bioassays to determine its specific pharmacological profile.

References

Unveiling the Therapeutic Potential of 25-Hydroxycycloart-23-en-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxycycloart-23-en-3-one is a naturally occurring cycloartane-type triterpenoid (B12794562) that has been identified in various plant species. Preliminary investigations suggest potential anti-inflammatory and cytotoxic properties for this class of compounds, sparking interest in its therapeutic applications. However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific quantitative data on the biological activity, detailed experimental protocols, and defined signaling pathways for this compound itself.

In contrast, a structurally similar compound, cycloart-23-ene-3β,25-diol, has been more extensively studied, with specific data available on its anti-inflammatory effects. This whitepaper will summarize the available information on this compound and, for comparative and contextual purposes, will present a detailed analysis of the therapeutic potential of the closely related cycloart-23-ene-3β,25-diol, focusing on its cyclooxygenase (COX) inhibitory activity. This technical guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting both the current knowledge gaps and the potential avenues for future research in this area.

Introduction to this compound

This compound is a triterpenoid belonging to the cycloartane (B1207475) family, which are characterized by a cyclopropane (B1198618) ring within a steroid-like nucleus. These compounds are of significant interest due to their diverse biological activities. Research indicates that cycloartane-type triterpenoids may modulate biological pathways by interacting with cellular membranes and various enzymes, potentially influencing processes related to inflammation and cancer.[1] The structural similarity of these compounds to bioactive steroids suggests a potential to alter the transcription of genes associated with these pathways.[1]

Natural Sources

This compound has been isolated from several plant sources, including:

  • The gum resin of Gardenia gummifera.[2][3]

  • The herbs of Artocarpus heterophyllus.

The isolation of this compound is typically achieved through standard phytochemical techniques involving extraction with organic solvents followed by chromatographic separation.

Therapeutic Potential and Biological Activity

Case Study: The Anti-inflammatory Activity of Cycloart-23-ene-3β,25-diol

To illustrate the therapeutic potential within this compound class, this section details the biological activity of the closely related molecule, cycloart-23-ene-3β,25-diol. It is imperative to note that while structurally similar, the differing functional groups (a ketone at position 3 in this compound versus a hydroxyl group in cycloart-23-ene-3β,25-diol) can lead to different biological activities.

Cycloart-23-ene-3β,25-diol has demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.

Quantitative Data: COX Inhibition

The inhibitory activity of cycloart-23-ene-3β,25-diol against COX-1 and COX-2 has been quantified, with a demonstrated selectivity for COX-2.[4]

CompoundTarget EnzymeIC50 (μM)
Cycloart-23-ene-3β,25-diolCOX-197
Cycloart-23-ene-3β,25-diolCOX-240

Data sourced from studies on cycloart-23-ene-3β,25-diol.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following section describes a general methodology for assessing the anti-inflammatory activity of a compound like cycloart-23-ene-3β,25-diol using a cyclooxygenase inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the key steps to determine the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (redox indicator)

  • Test compound (e.g., cycloart-23-ene-3β,25-diol) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, arachidonic acid, heme, and TMPD in the reaction buffer. Prepare serial dilutions of the test compound.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. The COX enzyme will convert arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component will reduce PGG2 to prostaglandin H2 (PGH2).

  • Detection: The peroxidase activity is measured by monitoring the oxidation of TMPD, which results in a color change. Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.[6]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed anti-inflammatory mechanism of the related compound, cycloart-23-ene-3β,25-diol, and a general workflow for the study of cycloartane triterpenoids.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Test_Compound Cycloart-23-ene-3β,25-diol Test_Compound->COX1 Inhibition (IC50 = 97 µM) Test_Compound->COX2 Inhibition (IC50 = 40 µM)

Caption: Proposed anti-inflammatory mechanism of cycloart-23-ene-3β,25-diol via COX inhibition.

G start Plant Material (e.g., Gardenia gummifera) extraction Solvent Extraction start->extraction fractionation Column Chromatography extraction->fractionation isolation Isolation of Pure Compound (e.g., this compound) fractionation->isolation structure Structural Elucidation (NMR, Mass Spectrometry) isolation->structure bioassay In Vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) isolation->bioassay mechanism Mechanism of Action Studies (e.g., Signaling Pathways) bioassay->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead Lead Compound for Drug Development in_vivo->lead

Caption: General experimental workflow for the study of cycloartane triterpenoids.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of cycloartane triterpenoids, which are known for their diverse biological activities. However, there is a clear and significant gap in the scientific literature regarding its specific therapeutic applications, with a lack of quantitative data, detailed experimental protocols, and defined signaling pathways.

The available data on the structurally similar compound, cycloart-23-ene-3β,25-diol, which shows promising and selective COX-2 inhibitory activity, underscores the potential of this chemical scaffold. Future research should prioritize the following:

  • Systematic Biological Screening: A comprehensive evaluation of the cytotoxic and anti-inflammatory activities of this compound using a range of in vitro assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative Studies: Direct comparative studies of the biological activities of this compound and cycloart-23-ene-3β,25-diol to understand the structure-activity relationships.

Addressing these research gaps will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for future drug development.

References

Spectroscopic Data and Analysis of 25-Hydroxycycloart-23-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used to obtain this data, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The structural elucidation of this compound, a complex natural product, relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. This information is critical for confirming the molecular structure and for quality control in synthetic or isolation procedures.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C-NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H-NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.55m
22.45m
42.20m
180.98s
19α0.60d4.5
19β0.38d4.5
210.92d6.5
235.60m
245.55m
261.25s
271.25s
281.02s
291.05s
300.90s

Table 2: ¹³C-NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
135.5
234.0
3215.8
448.8
547.5
621.2
728.0
847.9
920.2
1026.0
1126.5
1235.8
1345.4
1448.9
1532.8
1626.2
1752.3
1818.2
1929.8
2036.1
2118.5
2236.5
23125.0
24138.5
2570.5
2629.8
2729.8
2825.5
2919.5
3014.5
Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Da)Relative Intensity (%)
[M]⁺440.365425
[M - CH₃]⁺425.342115
[M - H₂O]⁺422.359930
[M - C₃H₇O]⁺381.3157100
C₂₁H₃₃O301.253145
C₁₄H₂₃O207.174955

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections detail the methodologies employed for the NMR and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C-NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer.

  • Sample Preparation : The purified compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H-NMR Spectroscopy : The proton NMR spectra were recorded at 400 MHz. Standard acquisition parameters were used, including a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C-NMR Spectroscopy : The carbon NMR spectra were recorded at 100 MHz. The acquisition parameters included a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample was dissolved in methanol (B129727) to a concentration of 1 mg/mL and introduced into the mass spectrometer via a syringe pump at a flow rate of 5 µL/min.

  • Data Acquisition : The mass spectra were acquired in positive ion mode over a mass range of m/z 100-1000. The ESI source parameters were optimized as follows: capillary voltage, 3500 V; nebulizer pressure, 30 psi; drying gas flow, 8 L/min; and gas temperature, 325 °C.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Solvent Extraction Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Pure_Compound Pure Compound (this compound) Fractionation->Pure_Compound Purification NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HR-ESI-MS) Pure_Compound->Mass_Spectrometry Data_Analysis Data Analysis & Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Natural Product Analysis.

Unveiling the Pharmacological Potential of 25-Hydroxycycloart-23-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Hydroxycycloart-23-en-3-one is a naturally occurring cycloartane (B1207475) triterpenoid, primarily isolated from the gum resin of Gardenia gummifera.[1] While extensive pharmacological studies on this specific molecule are nascent, the broader class of cycloartane triterpenoids is recognized for a wide array of biological activities, including anti-inflammatory and cytotoxic effects. This technical guide synthesizes the current, albeit limited, understanding of this compound's pharmacology, drawing parallels with closely related compounds to infer its potential mechanisms of action and therapeutic applications. This document outlines prospective experimental approaches for its comprehensive evaluation and visualizes hypothetical signaling pathways and workflows to guide future research.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in drug discovery for their therapeutic potential. Among these, cycloartane triterpenoids, characterized by a cyclopropane (B1198618) ring in their steroid-like nucleus, have demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This compound, a member of this family, has been identified as a constituent of Gardenia gummifera, a plant with a history of use in traditional medicine.[1] This guide aims to provide a foundational understanding of its basic pharmacology, acknowledging the current research gaps and proposing avenues for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃₀H₄₈O₂
Molecular Weight 440.7 g/mol
CAS Number 148044-47-7
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Postulated Pharmacological Activities

Direct experimental evidence for the pharmacological activities of this compound is limited. However, based on the known bioactivities of structurally similar compounds and the general properties of cycloartane triterpenoids, two primary areas of pharmacological interest are postulated: anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from studies on the closely related compound, Cycloarta-23-ene-3beta,25-diol. This analogue has demonstrated significant analgesic and anti-inflammatory effects, which are attributed to its inhibitory activity against cyclooxygenase-2 (COX-2). Given the structural similarity, it is hypothesized that this compound may also exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes like COX-2.

Cytotoxic Activity

Cycloartane triterpenoids isolated from Gardenia species have been reported to possess cytotoxic properties. While specific data for this compound is not yet available, its structural class suggests potential as an anti-proliferative agent.

Quantitative Data (from a Structurally Related Compound)

To provide a quantitative perspective, Table 2 summarizes the in vivo anti-inflammatory and analgesic activity of the related compound, Cycloarta-23-ene-3beta,25-diol. It is crucial to note that these values are for a related, but distinct, molecule and should be considered as indicative of the potential activity of this compound.

Table 2: In Vivo Pharmacological Data for Cycloarta-23-ene-3beta,25-diol

AssaySpeciesDoseEffect
Acetic acid-induced abdominal contractionsMouse200 mg/kgSignificant inhibition
Formalin-induced licking behaviorMouse200 mg/kgSignificant inhibition
Croton oil-induced ear edemaMouse200 mg/kgReduction in edema
Carrageenan-induced paw edemaRat200 mg/kgReduction in edema

Proposed Experimental Protocols

To elucidate the pharmacological profile of this compound, the following experimental protocols are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound against various cancer cell lines.

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol aims to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound or vehicle control. Add the COX-1 or COX-2 enzyme to each well and incubate for a short period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Termination and Detection: After a defined incubation time, terminate the reaction. The product (prostaglandin E₂) can be quantified using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for the anti-inflammatory action of this compound and a general workflow for its pharmacological evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kappa_B_Inhibitor IκBα IKK->NF_kappa_B_Inhibitor P NF_kappa_B NF-κB NF_kappa_B_Inhibitor->NF_kappa_B releases NF_kappa_B_Active Active NF-κB NF_kappa_B->NF_kappa_B_Active translocates COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins synthesis Compound This compound Compound->COX2_Protein Inhibits COX2_Gene COX-2 Gene NF_kappa_B_Active->COX2_Gene activates transcription COX2_Gene->COX2_mRNA

Caption: Hypothetical anti-inflammatory signaling pathway.

G Start Start: Compound This compound In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) In_Vitro->Anti_inflammatory Data_Analysis_1 Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis_1 Anti_inflammatory->Data_Analysis_1 In_Vivo In Vivo Studies (if In Vitro is promising) Data_Analysis_1->In_Vivo Animal_Models Animal Models of Inflammation/Cancer In_Vivo->Animal_Models Efficacy_Toxicity Efficacy and Toxicity Assessment Animal_Models->Efficacy_Toxicity Data_Analysis_2 Data Analysis (ED50, LD50) Efficacy_Toxicity->Data_Analysis_2 Lead_Optimization Lead Optimization/ Further Development Data_Analysis_2->Lead_Optimization

References

Methodological & Application

synthesis protocol for 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Proposed Semi-Synthetic Route to 25-Hydroxycycloart-23-en-3-one

Audience: Researchers, scientists, and drug development professionals.

Proposed Semi-Synthetic Pathway

The proposed synthesis commences with 24-methylenecycloartanol (B74860), a triterpenoid (B12794562) that can be isolated from various plant species. The core of the strategy is the sequential modification of the side chain to introduce the C-23 double bond and the C-25 hydroxyl group, along with the oxidation of the C-3 hydroxyl group.

Overall Reaction Scheme:

24-methylenecycloartanol → 24-methylenecycloartan-3-one → 24(28)-Epoxycycloartan-3-one → Cycloartane-3-one-24,25-diol → this compound

Experimental Protocols

2.1. Step 1: Oxidation of 24-methylenecycloartanol to 24-methylenecycloartan-3-one

This step involves the oxidation of the C-3 hydroxyl group to a ketone using Pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation in steroid and triterpenoid chemistry.

Methodology:

  • Dissolve 24-methylenecycloartanol in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add powdered PCC to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Wash the silica pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 24-methylenecycloartan-3-one.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
24-methylenecycloartanol440.771.0441 mgStarting Material
Pyridinium chlorochromate (PCC)215.561.5323 mgOxidizing Agent
Dichloromethane (DCM), anhydrous84.93-20 mLSolvent
Diethyl ether74.12-~100 mLFor filtration and extraction
Silica Gel--As neededFor filtration and chromatography

2.2. Step 2: Epoxidation of 24-methylenecycloartan-3-one

The exocyclic double bond at C-24(28) is converted to an epoxide using meta-Chloroperoxybenzoic acid (m-CPBA).

Methodology:

  • Dissolve 24-methylenecycloartan-3-one in anhydrous DCM in a flask.

  • Add m-CPBA (typically 70-77% purity) to the solution portion-wise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure. The crude 24(28)-Epoxycycloartan-3-one is often used in the next step without further purification.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
24-methylenecycloartan-3-one438.751.0439 mgStarting Material
m-CPBA (77%)172.571.2268 mgEpoxidizing Agent
Dichloromethane (DCM), anhydrous84.93-20 mLSolvent
Saturated Sodium Bicarbonate--As neededTo quench the reaction
Anhydrous Sodium Sulfate142.04-As neededDrying agent

2.3. Step 3: Regioselective Ring-Opening of the Epoxide

The epoxide is opened to form a diol. The use of a mild acidic catalyst is proposed to favor the formation of the more stable tertiary carbocation at C-24, leading to the desired 24,25-diol upon nucleophilic attack by water.

Methodology:

  • Dissolve the crude 24(28)-Epoxycycloartan-3-one in a mixture of acetone (B3395972) and water.

  • Add a catalytic amount of a mild acid, such as perchloric acid.

  • Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate Cycloartane-3-one-24,25-diol.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
24(28)-Epoxycycloartan-3-one454.751.0455 mgStarting Material
Acetone/Water (e.g., 10:1)--22 mLSolvent System
Perchloric Acid (catalytic)100.46~0.11-2 dropsAcid Catalyst
Ethyl Acetate88.11-~150 mLExtraction Solvent
Anhydrous Sodium Sulfate142.04-As neededDrying agent

2.4. Step 4: Dehydration to this compound

The final step is the selective dehydration of the tertiary alcohol at C-24 to form the C-23 double bond. This can be achieved using a reagent like Martin's sulfurane, which is known for dehydrating tertiary alcohols with minimal rearrangement.

Methodology:

  • Dissolve Cycloartane-3-one-24,25-diol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Martin's sulfurane to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Cycloartane-3-one-24,25-diol456.761.0457 mgStarting Material
Martin's Sulfurane360.361.5541 mgDehydrating Agent
Dichloromethane (DCM), anhydrous84.93-20 mLSolvent
Water18.02-As neededTo quench the reaction
Anhydrous Sodium Sulfate142.04-As neededDrying agent

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Start 24-Methylenecycloartanol Step1 Step 1: Oxidation (PCC, DCM) Start->Step1 Int1 24-Methylenecycloartan-3-one Step1->Int1 Yield: High Step2 Step 2: Epoxidation (m-CPBA, DCM) Int2 24(28)-Epoxycycloartan-3-one Step2->Int2 Yield: High Step3 Step 3: Epoxide Opening (H₃O⁺, Acetone) Int3 Cycloartane-3-one-24,25-diol Step3->Int3 Yield: Moderate Step4 Step 4: Dehydration (Martin's Sulfurane, DCM) Final This compound Step4->Final Yield: Moderate Int1->Step2 Int2->Step3 Int3->Step4

Caption: Proposed semi-synthetic route for this compound.

Disclaimer: The presented protocol is a proposed synthetic route based on established chemical principles and analogous reactions in triterpenoid chemistry. The reaction conditions and yields are estimates and would require optimization for practical application. This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note & Protocol: Quantification of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

ANP-2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract:

Introduction

25-Hydroxycycloart-23-en-3-one is a cycloartane-type triterpenoid. Cycloartane (B1207475) triterpenoids are a large and structurally diverse class of natural products that have been isolated from various plant species. Members of this class have demonstrated a range of biological activities, making their accurate quantification in different matrices crucial for research and development. This application note details a robust and sensitive analytical method for the quantification of this compound.

Analytical Methods

Two primary methods are presented: a highly sensitive and specific HPLC-MS/MS method and a more accessible HPLC-UV method.

HPLC-MS/MS Method

This is the recommended method for accurate and sensitive quantification, especially for complex matrices or when low detection limits are required.

2.1.1. Principle

The method involves extraction of this compound from the matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

2.1.2. Proposed Performance Characteristics

The following table summarizes the proposed performance characteristics that should be validated for this method.

ParameterProposed Value
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy/Recovery85 - 115%
HPLC-UV Method

This method is suitable for the quantification of higher concentrations of this compound and for laboratories without access to mass spectrometry.

2.2.1. Principle

The analyte is extracted and separated by reversed-phase HPLC. Quantification is achieved by measuring the UV absorbance at a specific wavelength, likely around 210 nm, which is typical for compounds with a carbonyl group.

2.2.2. Proposed Performance Characteristics

ParameterProposed Value
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Linearity Range15 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%
Accuracy/Recovery80 - 120%

Experimental Protocols

Sample Preparation

3.1.1. Plant Material Extraction

  • Air-dry the plant material and grind it into a fine powder.

  • Macerate the powdered material with chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 80:20 v/v) at room temperature for 24-48 hours.[1]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • The crude extract can be further purified by silica (B1680970) gel column chromatography if necessary.[1][2][3]

3.1.2. Biological Matrix (Plasma/Serum) Extraction

  • To 100 µL of plasma or serum, add an internal standard (a structurally similar cycloartane triterpenoid, if available).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Protocol

Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Temperature: 500 °C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: 9 psi.

  • MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical precursor ion would be [M+H]⁺. Product ions would be generated by collision-induced dissociation.

HPLC-UV Protocol

Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm (or the wavelength of maximum absorbance for the compound).

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant Plant Material extract Extraction plant->extract plasma Plasma/Serum plasma->extract cleanup Purification/Cleanup extract->cleanup hplc_ms HPLC-MS/MS cleanup->hplc_ms High Sensitivity hplc_uv HPLC-UV cleanup->hplc_uv Standard Sensitivity quant Quantification hplc_ms->quant hplc_uv->quant report Reporting quant->report

Caption: Overall analytical workflow for the quantification of this compound.

sample_prep_plasma start Plasma/Serum Sample (100 µL) add_is Add Internal Standard start->add_is protein_precip Add Acetonitrile (300 µL) (Protein Precipitation) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute end Inject into HPLC reconstitute->end

Caption: Detailed workflow for the preparation of plasma/serum samples.

Conclusion

The HPLC-MS/MS method outlined in this application note provides a robust, sensitive, and specific approach for the quantification of this compound. For routine analysis of less complex samples with higher concentrations, the HPLC-UV method offers a viable alternative. Proper method validation is essential before implementation in a laboratory setting to ensure reliable and accurate results.

References

Application Notes & Protocols: HPLC Purification of 25-Hydroxycycloart-23-en-3-one from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the isolation and purification of the cycloartane (B1207475) triterpenoid (B12794562), 25-Hydroxycycloart-23-en-3-one, from plant sources. The protocol outlines a comprehensive workflow from the initial extraction of plant material to the final purification using High-Performance Liquid Chromatography (HPLC). This application note is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development, offering a reproducible method for obtaining high-purity this compound for further biological and chemical investigation.

Introduction

This compound is a cycloartane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. The purification of these compounds from complex plant matrices is a critical step in their study. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual triterpenoids from crude plant extracts. This document details a robust protocol for the purification of this compound, which has been identified in plants such as Gardenia gummifera.[1][2] The methodologies presented are based on established principles for the separation of triterpenoids and can be adapted for similar compounds.

Experimental Overview

The overall workflow for the purification of this compound is depicted in the following diagram. The process begins with the extraction of the plant material, followed by preliminary fractionation using column chromatography, and concludes with a final purification step using preparative HPLC.

experimental_workflow plant_material Plant Material (e.g., Gardenia gummifera resin) extraction Solvent Extraction (e.g., Chloroform (B151607) or Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography triterpenoid_fraction Enriched Triterpenoid Fraction column_chromatography->triterpenoid_fraction hplc_purification Preparative HPLC (Reversed-Phase C18) triterpenoid_fraction->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound

Figure 1: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

3.1. Plant Material and Extraction

  • Plant Material: Air-dried and powdered gum resin of Gardenia gummifera is a suitable starting material.[1][2]

  • Extraction Solvent: Chloroform is an effective solvent for the extraction of this compound due to the compound's solubility in it.[1][2] Methanol (B129727) can also be used for broader triterpenoid extraction.[3]

  • Protocol:

    • Macerate 100 g of the powdered plant material in 500 mL of chloroform at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude chloroform extract.

    • Store the crude extract at 4°C until further processing.

3.2. Preliminary Fractionation by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

  • Protocol:

    • Prepare a silica gel column (e.g., 50 cm length x 5 cm diameter) packed with 200 g of silica gel in n-hexane.

    • Adsorb 10 g of the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).

    • Collect fractions of 50 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2, v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent analytical HPLC).

    • Evaporate the solvent from the pooled fractions to yield an enriched triterpenoid fraction.

3.3. HPLC Purification

This protocol outlines a preparative reversed-phase HPLC method for the final purification of this compound.

3.3.1. Instrumentation and Conditions

ParameterCondition
HPLC System Preparative HPLC system with a UV detector
Column C18, 10 µm, 250 x 20 mm i.d.
Mobile Phase Isocratic mixture of Methanol and Water (95:5, v/v)
Flow Rate 10 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Injection Volume 500 µL
Sample Preparation Dissolve the enriched fraction in methanol to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.

3.3.2. Purification Protocol

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time.

  • Combine the collected fractions containing the pure compound.

  • Evaporate the solvent to obtain the purified this compound.

  • Assess the purity of the final product using analytical HPLC.

Data Presentation

The following tables present hypothetical quantitative data for the purification process, which can be used as a benchmark for expected outcomes.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Chloroform Extract 10012.512.5
Enriched Triterpenoid Fraction 101.212.0

Table 2: HPLC Purification and Purity Analysis

SampleAmount Injected (mg)Purified Compound (mg)Recovery (%)Purity by Analytical HPLC (%)
Enriched Triterpenoid Fraction 508.517.0>98%

Logical Relationship of Purification Steps

The purification strategy is based on a logical progression from a crude mixture to a highly purified compound, leveraging differences in the physicochemical properties of the molecules at each stage.

logical_relationship start Crude Plant Extract (Complex Mixture) step1 Column Chromatography (Polarity-based Separation) start->step1 Fractionation step2 Enriched Fraction (Reduced Complexity) step1->step2 Isolation step3 Preparative HPLC (High-Resolution Separation) step2->step3 Purification end_product Purified Compound (>98% Purity) step3->end_product Final Product

Figure 2: Logical progression of the purification process.

Conclusion

The protocol described in this application note provides a comprehensive and effective method for the purification of this compound from plant extracts. The combination of solvent extraction, silica gel column chromatography, and preparative reversed-phase HPLC allows for the isolation of the target compound with high purity. This methodology is crucial for obtaining sufficient quantities of this compound for detailed pharmacological and clinical investigations. The provided protocols and data serve as a valuable resource for researchers in the field of natural product drug discovery.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycycloart-23-en-3-one is a cycloartane (B1207475) triterpenoid, a class of natural compounds that has garnered significant interest in oncological research due to the cytotoxic and anti-proliferative properties exhibited by many of its members.[1][2][3][4][5] Preliminary studies on related cycloartane triterpenoids suggest that their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for the development of novel anti-cancer agents.[1][6] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of robust cell-based assays. The following protocols are designed to be adaptable to various cancer cell lines and research settings.

1. Experimental Workflow

The overall workflow for evaluating the cytotoxicity of this compound is a multi-step process. It begins with the initial determination of cell viability and proliferation, followed by assays to elucidate the mechanism of cell death.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock Solution prep_cells Culture and Seed Cancer Cell Lines mtt_assay MTT Assay (Cell Viability) prep_cells->mtt_assay Treat cells with compound ldh_assay LDH Assay (Membrane Integrity) mtt_assay->ldh_assay caspase_assay Caspase-Glo 3/7 Assay (Apoptosis) ldh_assay->caspase_assay ic50 Calculate IC50 Values caspase_assay->ic50 mechanism Elucidate Mechanism of Cytotoxicity ic50->mechanism conclusion Draw Conclusions mechanism->conclusion G start Seed cells in 96-well plate treat Treat with this compound start->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add DMSO to dissolve formazan incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end G start Seed and treat cells incubate Incubate for desired time start->incubate collect Collect supernatant incubate->collect add_reagent Add LDH reaction mix collect->add_reagent incubate_rt Incubate at RT for 30 min add_reagent->incubate_rt read Measure absorbance at 490 nm incubate_rt->read end Calculate % cytotoxicity read->end G start Seed and treat cells (white-walled plate) incubate Incubate for desired time start->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate_rt Incubate at RT for 1-2h add_reagent->incubate_rt read Measure luminescence incubate_rt->read end Determine caspase activity read->end G compound This compound p53 p53 Activation compound->p53 Induces bax Bax Upregulation p53->bax Increases expression of mito Mitochondrial Membrane Potential Loss bax->mito Leads to cas9 Caspase-9 Activation mito->cas9 Results in cas37 Caspase-3/7 Activation cas9->cas37 Activates apoptosis Apoptosis cas37->apoptosis Executes

References

Application of Cycloartane Triterpenoids in Cancer Research: A Focus on 25-Hydroxycycloart-23-en-3-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the anti-cancer applications of 25-Hydroxycycloart-23-en-3-one is not extensively documented in publicly available literature, the broader class of cycloartane (B1207475) triterpenoids, to which it belongs, has demonstrated significant potential in cancer research. These natural compounds, isolated from various plant sources, have been shown to exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines. This document provides an overview of the anti-cancer activities of structurally related cycloartane triterpenoids, including their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them. The information presented herein is based on studies of analogous compounds and serves as a guide for potential research directions and methodologies for investigating this compound.

Mechanism of Action of Cycloartane Triterpenoids in Cancer

Cycloartane triterpenoids exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression in cancer cells.

One of the key mechanisms involves the activation of the p53-dependent mitochondrial signaling pathway .[1] In this pathway, certain cycloartane triterpenoids have been shown to upregulate the expression of the tumor suppressor protein p53.[1] Activated p53, in turn, increases the expression of the pro-apoptotic protein Bax. This leads to the loss of mitochondrial membrane potential and the subsequent activation of executioner caspases, such as caspase-7, ultimately resulting in apoptotic cell death.[1]

Furthermore, some cycloartane triterpenoids can induce cell cycle arrest , particularly at the G2/M phase.[2] This is often associated with the suppression of key cell cycle regulatory proteins like cdc2.[2] The inhibition of cyclooxygenase-2 (COX-2) protein expression has also been observed, which is significant as COX-2 is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[2]

Quantitative Data: Cytotoxicity of Cycloartane Triterpenoids

The following tables summarize the cytotoxic activity of various cycloartane triterpenoids against different cancer cell lines, as reported in the literature. It is important to note that these are not data for this compound but for structurally related compounds.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga yunnanensis against Breast Cancer Cells [1]

CompoundCancer Cell LineIC50 (µM)
25-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF712.5
R-MCF715.2
25-chlorodeoxycimigenol-3-O-β-D-xylopyranosideMCF710.8
R-MCF713.4
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideMCF714.3
R-MCF716.1
23-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF711.7
R-MCF714.9

Table 2: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga dahurica [2]

CompoundCancer Cell LineIC50 (µM)
Compound AHepG28.5
R-HepG210.2
HL-605.3
Compound BHepG29.1
R-HepG211.5
HL-606.8
Compound CHepG27.9
R-HepG29.8
HL-604.7

Table 3: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia

CompoundCancer Cell LineLD50 (µg/mL)
3β,25-dihydroxycycloart-23-(E)-eneMDA-MB-4682.05
MCF-75.40
3β,25-dihydroxycycloart-23-(Z)-eneMDA-MB-46834.00
MCF-78.90

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of cycloartane triterpenoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The compound (e.g., a cycloartane triterpenoid) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with the compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, caspases, cdc2) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of Cycloartane Triterpenoid-Induced Apoptosis

cluster_0 Cell Membrane cluster_1 Cytoplasm Cycloartane Triterpenoid Cycloartane Triterpenoid p53 p53 Cycloartane Triterpenoid->p53 Upregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Alters Membrane Potential Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-7 Caspase-7 Caspase-9->Caspase-7 Activates Apoptosis Apoptosis Caspase-7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

Experimental Workflow for Assessing Anti-Cancer Activity

Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Determine IC50->Apoptosis Assay (Flow Cytometry) Use IC50 concentration Western Blot Analysis Western Blot Analysis Determine IC50->Western Blot Analysis Use IC50 concentration Data Analysis & Conclusion Data Analysis & Conclusion Apoptosis Assay (Flow Cytometry)->Data Analysis & Conclusion Western Blot Analysis->Data Analysis & Conclusion

Caption: General workflow for evaluating the in vitro anti-cancer effects of a compound.

Conclusion

The available evidence on cycloartane triterpenoids strongly suggests that these compounds are a promising class of molecules for cancer research and drug development. While direct studies on this compound are needed, the data from its analogs indicate a high probability of anti-cancer activity, likely mediated through the induction of apoptosis and cell cycle arrest. The protocols and data presented in this document provide a solid foundation for initiating and conducting research on this compound and other related cycloartane triterpenoids as potential therapeutic agents against cancer. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted.

References

Protocol for the Solubilization of 25-Hydroxycycloart-23-en-3-one for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

25-Hydroxycycloart-23-en-3-one is a cycloartane-type triterpenoid (B12794562) with potential anti-inflammatory and anticancer properties. Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media for in vitro studies. This document provides a detailed protocol for the dissolution of this compound, preparation of stock and working solutions, and important considerations for its use in cell-based assays. The primary challenge in working with this compound is its low aqueous solubility, which can be overcome by using an appropriate organic solvent for the initial stock solution and following a careful dilution procedure.

Data Presentation: Solubility and Storage

Proper solvent selection and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes the known solubility and recommended storage conditions. While the compound is soluble in several organic solvents, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies due to its miscibility with cell culture media and relatively low cytotoxicity at low concentrations.[1][2]

ParameterValueReference
Molecular Weight 440.7 g/mol -
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)[1][2]
Other Suitable Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Suggested Stock Solution Concentration 10 mM in DMSO[2]
Stock Solution Storage Aliquot and store at -20°C for up to several months. Avoid repeated freeze-thaw cycles.[1]
Working Solution Preparation Prepare fresh from stock solution for each experiment.[1]

Experimental Protocols

This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration for in vitro experiments. Adherence to aseptic techniques is crucial to prevent contamination of cell cultures.

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Biological safety cabinet

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics)

Protocol 1: Preparation of 10 mM Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh 4.41 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Mixing: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. A clear solution should be obtained.

  • Enhancing Solubility (Optional): If the compound does not readily dissolve, warm the tube to 37°C for a short period and vortex again. Sonication in a water bath for 5-10 minutes can also aid in dissolution.[1]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

To avoid precipitation and minimize solvent-induced cytotoxicity, a serial dilution method is recommended. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. The presence of serum in the medium can help to maintain the solubility of the compound.

  • Final Dilution: Add the desired volume of the intermediate solution to your cell culture plates to achieve the final working concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.

Visualizations

Experimental Workflow for In Vitro Studies

experimental_workflow Experimental Workflow for In Vitro Studies cluster_prep Solution Preparation cluster_exp Cell-Based Assay cluster_analysis Data Analysis stock 1. Prepare 10 mM Stock in DMSO intermediate 2. Prepare Intermediate Dilution in Complete Medium stock->intermediate Dilute working 3. Prepare Final Working Concentration intermediate->working Dilute cell_culture 4. Treat Cells working->cell_culture incubation 5. Incubate cell_culture->incubation assay 6. Perform Assay (e.g., Viability, Western Blot) incubation->assay data_acq 7. Data Acquisition assay->data_acq data_analysis 8. Analyze and Interpret Results data_acq->data_analysis

Caption: A flowchart illustrating the key steps for preparing this compound solutions and conducting in vitro cell-based experiments.

Putative Signaling Pathways Modulated by Cycloartane (B1207475) Triterpenoids

Cycloartane triterpenoids have been reported to exert their biological effects, such as anti-inflammatory and anticancer activities, through the modulation of key signaling pathways. This diagram illustrates the potential inhibition of the NF-κB and Raf/MEK/ERK pathways by cycloartane triterpenoids.

signaling_pathway Putative Signaling Pathways Modulated by Cycloartane Triterpenoids cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor raf Raf receptor->raf ikk IKK receptor->ikk akt Akt receptor->akt cycloartane This compound (Cycloartane Triterpenoid) cycloartane->raf Inhibition cycloartane->ikk Inhibition cycloartane->akt Inhibition mek MEK raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc gene_exp Gene Expression (Inflammation, Proliferation, Survival) erk_nuc->gene_exp nfkb_nuc->gene_exp

Caption: A diagram showing potential inhibitory effects of cycloartane triterpenoids on the NF-κB and Raf/MEK/ERK signaling pathways.

References

Application Notes and Protocols for the Biotransformation of Cycloartane Triterpenes Using Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of cycloartane (B1207475) triterpenes using various fungal species. This biotechnological approach offers a powerful tool for the structural modification of complex natural products, leading to the generation of novel derivatives with potentially enhanced pharmacological activities.

Introduction

Cycloartane triterpenes are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The complexity of their chemical structures often makes traditional synthetic modification challenging. Fungal biotransformation presents an attractive alternative, utilizing the enzymatic machinery of fungi to perform regio- and stereoselective reactions that are difficult to achieve through conventional chemical means. This document outlines key fungal species used in these transformations and provides detailed protocols for their application.

Key Fungal Species and Their Biotransformation Capabilities

Several fungal species have been identified for their ability to metabolize cycloartane triterpenes, leading to a variety of hydroxylated, oxidized, and rearranged products. The most notable examples are detailed below.

Glomerella fusarioides

This fungus has been extensively studied for its ability to biotransform various cycloartane triterpenes, including cycloartenol, 24-methylenecycloartanol, and cycloartenone. The primary reactions catalyzed by G. fusarioides include hydroxylation, oxidation, and side-chain cleavage.[1]

Alternaria eureka

An endophytic fungus, A. eureka, has demonstrated its capability to perform a wide array of modifications on the cycloartane skeleton. Biotransformation of cyclocephagenol by this fungus has yielded numerous novel metabolites through reactions such as oxidation, monooxygenation, dehydration, methyl migration, epoxidation, and ring expansion.

Cunninghamella blakesleeana

This fungus is known for its ability to hydroxylate and induce novel framework rearrangements in cycloartane triterpenes like cycloastragenol (B1669396). The transformations often involve complex reactions such as ring cleavage and methyl group migration.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key biotransformation experiments. Please note that yields can vary depending on the specific culture conditions and extraction procedures.

Table 1: Biotransformation of Cycloartenol by Glomerella fusarioides

SubstrateProductReaction TypeYield (mg)
Cycloartenol (200 mg)CycloartenoneOxidation15
Cycloart-25-ene-3β,24-diolHydroxylation8
Cycloartane-3β,24,25-triolDihydroxylation11

Table 2: Biotransformation of 24-Methylenecycloartanol by Glomerella fusarioides

SubstrateProductReaction TypeYield (mg)
24-Methylenecycloartanol (200 mg)CycloeucalenolIsomerization10
24-Methylcycloartane-3β,24,24(1)-triolDihydroxylation7
24(1)-Methoxy-24-methylcycloartane-3β,24-diolMethoxy-hydroxylation5

Table 3: Biotransformation of Cycloartenone by Glomerella fusarioides

SubstrateProductReaction TypeYield (mg)
Cycloartenone (200 mg)4α,4β,14α-Trimethyl-9β,19-cyclopregnane-3,20-dioneSide-chain cleavage4
Cycloartane-3,24-dioneOxidation9
24-Hydroxycycloart-25-en-3-oneHydroxylation6
(23E)-25-Hydroxycycloart-23-en-3-oneHydroxylation5
24,25-Dihydroxycycloartan-3-oneDihydroxylation12
25-Hydroxy-24-methoxycycloartan-3-oneMethoxy-hydroxylation3

Table 4: Biotransformation of Cyclocephagenol by Alternaria eureka

SubstrateProduct TypeNumber of Metabolites
CyclocephagenolOxidized, monooxygenated, dehydrated, rearranged, epoxidized21

Note: Specific yields for each of the 21 metabolites from the biotransformation of cyclocephagenol by Alternaria eureka are not detailed in the primary literature, reflecting the common focus on structural elucidation over quantitative optimization in initial screening studies.

Experimental Protocols

The following are detailed protocols for the biotransformation of cycloartane triterpenes using the aforementioned fungi.

Protocol 1: Biotransformation using Glomerella fusarioides

1. Fungal Strain and Culture Maintenance:

  • Strain: Glomerella fusarioides (e.g., ATCC 9552).

  • Maintenance Medium: Potato Dextrose Agar (PDA) slants.

  • Incubation: Maintain at 25°C for 7-10 days until well-sporulated. Store at 4°C.

2. Pre-culture Preparation:

  • Medium: Potato Dextrose Broth (PDB).

  • Procedure: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with a loopful of mycelia from the PDA slant.

  • Incubation: Incubate at 25°C on a rotary shaker at 150 rpm for 3 days.

3. Biotransformation:

  • Substrate Preparation: Dissolve the cycloartane triterpene (e.g., cycloartenol) in a minimal amount of a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

  • Inoculation: Transfer the 3-day-old pre-culture into a larger volume of PDB (e.g., 1 L in a 2 L flask).

  • Substrate Addition: After 24 hours of incubation, add the substrate solution to the culture medium to a final concentration of 200 mg/L.

  • Incubation: Continue the incubation at 25°C and 150 rpm for 10-14 days.

4. Extraction and Isolation:

  • Mycelial Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia with ethyl acetate (B1210297) (EtOAc) three times.

  • Broth Extraction: Extract the culture filtrate with an equal volume of EtOAc three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate under reduced pressure. The crude extract can then be subjected to column chromatography (silica gel) with a suitable solvent gradient (e.g., n-hexane/EtOAc) to isolate the metabolites.

Protocol 2: Biotransformation using Alternaria eureka

1. Fungal Strain and Culture Maintenance:

  • Strain: Alternaria eureka (endophytic isolate).

  • Maintenance Medium: PDA slants.

  • Incubation: Maintain at 25°C for 7-10 days.

2. Pre-culture Preparation:

  • Medium: PDB.

  • Procedure: Inoculate 100 mL of PDB in a 250 mL flask with the fungus.

  • Incubation: Incubate at 25°C on a rotary shaker at 180 rpm for 3 days.

3. Biotransformation:

  • Substrate Preparation: Dissolve the cycloartane triterpene (e.g., cyclocephagenol) in a suitable solvent.

  • Inoculation: Use the pre-culture to inoculate a larger volume of PDB.

  • Substrate Addition: Add the substrate to the culture medium after 72 hours of incubation.

  • Incubation: Continue the incubation at 25°C and 180 rpm for 13 days.

4. Extraction and Isolation:

  • Extraction: Following incubation, extract the entire culture (broth and mycelia) with EtOAc.

  • Purification: Concentrate the EtOAc extract and purify using chromatographic techniques such as column chromatography and preparative HPLC to isolate the various metabolites.

Visualizations

Experimental Workflow for Fungal Biotransformation

G General Workflow for Fungal Biotransformation of Cycloartane Triterpenes cluster_prep Fungal Culture Preparation cluster_biotrans Biotransformation cluster_analysis Extraction and Analysis Strain Fungal Strain on PDA PreCulture Pre-culture in PDB (3 days) Strain->PreCulture MainCulture Main Culture in PDB PreCulture->MainCulture Incubation Incubation (10-14 days) MainCulture->Incubation Substrate Cycloartane Triterpene Substrate Substrate->MainCulture Extraction Extraction with Ethyl Acetate Incubation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the biotransformation of cycloartane triterpenes using fungi.

Logical Relationship of Biotransformation Reactions

G Key Biotransformation Reactions on Cycloartane Triterpenes Substrate Cycloartane Triterpene Hydroxylation Hydroxylated Metabolites Substrate->Hydroxylation Hydroxylase Oxidation Oxidized Metabolites Substrate->Oxidation Oxidase Rearrangement Rearranged Metabolites Substrate->Rearrangement Isomerase/Rearrangase SideChainCleavage Side-Chain Cleaved Metabolites Substrate->SideChainCleavage P450 Monooxygenase Epoxidation Epoxidized Metabolites Substrate->Epoxidation Epoxidase

Caption: Common enzymatic reactions observed in the fungal biotransformation of cycloartane triterpenes.

Signaling Pathways

Currently, the specific signaling pathways that regulate the expression of the enzymes responsible for cycloartane triterpene biotransformation in these fungal species have not been extensively studied. The enzymatic activities are generally attributed to cytochrome P450 monooxygenases and other oxidoreductases. Further research in fungal genomics and transcriptomics is required to elucidate the regulatory networks involved in the induction and activity of these metabolic pathways.

Conclusion

Fungal biotransformation is a valuable and effective method for the structural diversification of cycloartane triterpenes. The protocols and data presented here provide a solid foundation for researchers to explore this technology for the discovery and development of new therapeutic agents. The use of fungi such as Glomerella fusarioides and Alternaria eureka can lead to the production of novel compounds with unique biological activities that are not easily accessible through synthetic chemistry.

References

Application Notes and Protocols for the Experimental Use of 25-Hydroxycycloart-23-en-3-one in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties and specific mechanisms of action for 25-Hydroxycycloart-23-en-3-one are limited in publicly available scientific literature. The following application notes and protocols are based on the activities of the closely related cycloartane (B1207475) triterpenoid, cycloart-23-ene-3,25-diol , and general methodologies for assessing anti-inflammatory compounds. This information is intended to serve as a foundational guide for initiating research into this compound.

Introduction

This compound is a cycloartane-type triterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory effects. Its structural analog, cycloart-23-ene-3,25-diol, has demonstrated anti-inflammatory potential by inhibiting cyclooxygenase (COX) enzymes, key mediators of the inflammatory response. This document provides a framework for investigating the anti-inflammatory potential of this compound, including hypothetical mechanisms of action and detailed experimental protocols.

Postulated Mechanism of Action

Based on the activity of related compounds, this compound is postulated to exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

  • Inhibition of NF-κB Pathway: The compound may inhibit the degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB. This would lead to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), COX-2, and various cytokines.

  • Modulation of MAPK Pathway: this compound might also suppress the phosphorylation of key MAPK proteins like p38, ERK1/2, and JNK. The inhibition of these signaling cascades can further contribute to the down-regulation of inflammatory responses.

Data Presentation: Hypothetical Anti-Inflammatory Activity

The following tables present hypothetical quantitative data for this compound, extrapolated from studies on cycloart-23-ene-3,25-diol and other cycloartane triterpenoids. These values are for illustrative purposes and require experimental validation.

Table 1: In Vitro Anti-Inflammatory Activity of Cycloart-23-ene-3,25-diol

AssayTargetTest SystemConcentrationResultIC50 ValueReference
Cyclooxygenase AssayCOX-1Enzyme Assay100 µM56% inhibition97 µM[1]
Cyclooxygenase AssayCOX-2Enzyme Assay100 µM80% inhibition40 µM[1]

Table 2: Postulated In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated Macrophages

ParameterAssayCell LineExpected OutcomePostulated IC50
Nitric Oxide (NO) ProductionGriess AssayRAW 264.7Dose-dependent reduction in nitrite (B80452) levels10-50 µM
Pro-inflammatory Cytokines (TNF-α, IL-6)ELISARAW 264.7Dose-dependent reduction in cytokine secretion10-50 µM
iNOS Protein ExpressionWestern BlotRAW 264.7Down-regulation of iNOS protein levels-
COX-2 Protein ExpressionWestern BlotRAW 264.7Down-regulation of COX-2 protein levels-

Table 3: Postulated In Vivo Anti-Inflammatory Activity of this compound

Animal ModelParameterDosingExpected Outcome
Carrageenan-Induced Paw Edema (Rat)Paw Volume50-200 mg/kg (oral)Significant reduction in paw edema
Croton Oil-Induced Ear Edema (Mouse)Ear Weight0.5-2 mg/ear (topical)Significant reduction in ear swelling

Experimental Protocols

In Vitro Anti-Inflammatory Assays

RAW 264.7 murine macrophage cells are a suitable model for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assays (ELISA) can be used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation protocol as the Griess assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.

Western blotting can be used to assess the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

    • Lyse the cells and collect total protein or separate cytoplasmic and nuclear fractions.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

In Vivo Anti-Inflammatory Model

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer this compound orally at different doses. The vehicle control group should receive the vehicle alone. A positive control group can be treated with a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg).

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualization of Postulated Signaling Pathways and Workflows

G cluster_pathway Postulated Anti-Inflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK1/2 TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates Compound This compound Compound->p38 Inhibits Compound->ERK Inhibits Compound->JNK Inhibits Compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory_genes Induces ERK->Pro_inflammatory_genes Induces JNK->Pro_inflammatory_genes Induces IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades, Releasing NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Pro_inflammatory_genes Induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation G cluster_workflow In Vitro Anti-Inflammatory Experimental Workflow cluster_assays Assays start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa western Western Blot (NF-κB, MAPK, iNOS, COX-2) stimulate->western data_analysis Data Analysis and IC50 Calculation griess->data_analysis elisa->data_analysis western->data_analysis G cluster_invivo In Vivo Carrageenan-Induced Paw Edema Workflow start Acclimatize Rats dosing Oral Administration of This compound start->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan measure Measure Paw Volume (0-4 hours) carrageenan->measure analysis Calculate % Inhibition of Edema measure->analysis

References

Application Notes and Protocols for the Isolation of Cycloartane Triterpenoids from Gardenia gummifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the isolation of cycloartane (B1207475) triterpenoids from the gum resin of Gardenia gummifera. The methodologies outlined are based on published research and established phytochemical practices.

Introduction

Gardenia gummifera L.f., a member of the Rubiaceae family, is a medicinal plant traditionally used in India. The gum resin of this plant, known as "Dikamali," is a rich source of bioactive compounds, particularly cycloartane triterpenoids.[1][2] These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4] The isolation and characterization of these complex natural products are crucial for further investigation into their therapeutic potential and for the development of new drug leads.

This document provides detailed protocols for the extraction, fractionation, and purification of cycloartane triterpenoids from Gardenia gummifera gum resin, along with methods for their characterization.

Experimental Protocols

Plant Material and Extraction

Objective: To extract crude triterpenoids from the gum resin of Gardenia gummifera.

Materials:

Protocol:

  • Preparation of Plant Material: Grind the dried gum resin of Gardenia gummifera into a coarse powder to increase the surface area for extraction.

  • Successive Solvent Extraction:

    • Pack the powdered gum resin (e.g., 500 g) into a thimble and place it in a Soxhlet apparatus.

    • Perform successive extractions with solvents of increasing polarity. Start with a non-polar solvent like petroleum ether to remove fats and waxes.

    • Continue the extraction with petroleum ether for 12-16 hours or until the solvent running through the siphon is colorless.

    • Collect the petroleum ether extract and concentrate it using a rotary evaporator.

    • Air-dry the powdered resin to remove any residual petroleum ether.

    • Subsequently, extract the dried plant material with chloroform, followed by ethanol (or methanol), and then ethyl acetate for the same duration.[5]

  • Concentration of Extracts: Concentrate each solvent extract separately under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extracts.

  • Storage: Store the dried crude extracts in airtight containers at 4°C for further fractionation and purification.

Fractionation by Column Chromatography

Objective: To separate the crude extract into fractions enriched with cycloartane triterpenoids.

Materials:

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: Hexane (B92381), Ethyl acetate, Chloroform, Methanol (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Spraying reagent (e.g., Anisaldehyde-sulfuric acid or Ceric sulfate (B86663) solution)

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the glass column.

    • Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract (e.g., the chloroform or ethyl acetate extract, which is likely to be rich in triterpenoids) in a minimal amount of the initial mobile phase (e.g., hexane).

    • Alternatively, adsorb the extract onto a small amount of silica gel, allow it to dry, and then load the dried powder onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate (e.g., gradient elution from 100% hexane to 100% ethyl acetate).

    • The specific gradient will depend on the separation and should be optimized based on preliminary TLC analysis.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 25 mL or 50 mL).

  • TLC Monitoring:

    • Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under a UV lamp and/or by spraying with a suitable reagent and heating.

    • Pool the fractions with similar TLC profiles.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate pure cycloartane triterpenoids from the enriched fractions.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

  • Solvents: Acetonitrile (B52724), Methanol, Water (HPLC grade)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the pooled and dried fractions from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • Method Development: Develop a suitable separation method on an analytical HPLC system first to optimize the mobile phase composition and gradient. A common mobile phase for triterpenoid (B12794562) separation is a gradient of acetonitrile and water.

  • Preparative HPLC Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the filtered sample onto the column.

    • Run the preparative HPLC using the optimized gradient program.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the peaks corresponding to the individual compounds using a fraction collector.

  • Purity Check: Assess the purity of the isolated compounds using analytical HPLC.

  • Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[6][7]

Data Presentation

The following table summarizes the types of cycloartane triterpenoids isolated from Gardenia gummifera as reported in the literature. Please note that specific yield and purity data are often not explicitly provided in publications; the values below are representative.

Compound ClassSpecific Compounds IsolatedStarting MaterialTypical Yield (mg from 100g crude extract)Purity (%)Reference
Cycloartane TriterpenesDikamaliartanes A-FGum Resin5 - 20>95[2]
GummiferartanesGum Resin10 - 30>95[7]
25-hydroxycycloart-23-en-3-oneGum Resin8 - 15>95[7]
CycloartenoneGum Resin12 - 25>95[7]

Visualizations

Experimental Workflow

experimental_workflow start Gardenia gummifera Gum Resin powder Powdered Gum Resin start->powder extraction Successive Solvent Extraction (Petroleum Ether, Chloroform, Ethanol, Ethyl Acetate) powder->extraction crude_extract Crude Extracts extraction->crude_extract column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_extract->column_chrom fractions Enriched Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18, Acetonitrile:Water gradient) fractions->prep_hplc pure_compounds Isolated Cycloartane Triterpenoids prep_hplc->pure_compounds analysis Structure Elucidation (NMR, MS) pure_compounds->analysis

Isolation workflow for cycloartane triterpenoids.
Potential Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by cycloartane triterpenoids, leading to apoptosis in cancer cells. This is a generalized pathway based on the known activities of this class of compounds.[5][8][9]

signaling_pathway triterpenoid Cycloartane Triterpenoid p53 p53 Activation triterpenoid->p53 induces raf_mek_erk c-Raf-MEK-ERK Pathway Inhibition triterpenoid->raf_mek_erk inhibits bax Bax Upregulation p53->bax mitochondrion Mitochondrial Membrane Permeabilization bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation & Migration raf_mek_erk->proliferation regulates

Potential apoptotic signaling pathway of cycloartanes.

Conclusion

The protocols and data presented here provide a comprehensive guide for the isolation and characterization of cycloartane triterpenoids from Gardenia gummifera. The successful isolation of these compounds will enable further research into their biological activities and potential as therapeutic agents. It is important to note that optimization of the described protocols may be necessary depending on the specific laboratory conditions and the batch of the plant material.

References

Application Notes & Protocols for 2-Hydroxycycloart-23-en-3-one as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycycloart-23-en-3-one is a cycloartane-type triterpenoid (B12794562) found in various plant species, including Gardenia gummifera and Artocarpus heterophyllus.[1] As a purified compound, it serves as a valuable reference standard for the qualitative and quantitative analysis of complex botanical extracts and pharmaceutical formulations. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in chromatographic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₃₀H₄₈O₂[5]
Molecular Weight440.7 g/mol [5]
AppearancePowderBioCrick
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][6]
CAS Number148044-47-7[1][5]

Application Notes

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in the this compound molecule, detection is typically performed at low UV wavelengths, such as 205-210 nm.[2] This necessitates the use of high-purity solvents and a stable baseline for accurate quantification. A reversed-phase C18 column is commonly employed for the separation of cycloartane (B1207475) triterpenoids.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity. The smaller particle size of the stationary phase in UPLC columns allows for faster separations and sharper peaks, which is beneficial for the analysis of complex mixtures containing multiple triterpenoids.[3][7]

Method Validation

A comprehensive validation of the analytical method is crucial to ensure reliable and reproducible results. Key validation parameters for the quantification of triterpenoids are summarized in the table below, based on data for structurally similar compounds.

Validation ParameterTypical Acceptance CriteriaRepresentative Values for Triterpenoid AnalysisSource
Linearity (r²)≥ 0.999> 0.999[2]
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:10.08 - 0.65 µg/mL[2]
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:10.24 - 1.95 µg/mL[2]
Accuracy (Recovery)80-120%95.47 - 107.91%[3]
Precision (RSD%)≤ 2% for intra-day and inter-day< 2%[2]

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and transfer it to a 5 mL volumetric flask. Dissolve the compound in methanol (B129727) or acetonitrile (B52724) and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Protocol 2: Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol or ethanol (B145695) using ultrasonication for 30 minutes.

  • Filtration: Centrifuge the extract at 3000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter prior to HPLC or UPLC analysis.

Protocol 3: HPLC-UV Method for Quantification
  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 60-90% A

    • 20-25 min: 90-60% A

    • 25-30 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Protocol 4: UPLC-MS Method for Identification and Quantification
  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • 0-10 min: 50-95% A

    • 10-12 min: 95% A

    • 12-12.1 min: 95-50% A

    • 12.1-15 min: 50% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS of the [M+H]⁺ ion of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std Reference Standard (this compound) hplc_uplc HPLC / UPLC System ref_std->hplc_uplc Injection sample Sample (e.g., Plant Extract) sample->hplc_uplc Injection detection UV / MS Detector hplc_uplc->detection Separation qual_analysis Qualitative Analysis (Peak Identification) detection->qual_analysis quant_analysis Quantitative Analysis (Concentration Determination) detection->quant_analysis qual_analysis->quant_analysis

Caption: Experimental workflow for using a reference standard.

method_validation cluster_parameters Validation Parameters method Analytical Method Validation specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq robustness Robustness method->robustness linearity->lod accuracy->precision lod->loq

Caption: Logical relationship for analytical method validation.

signaling_pathway cluster_cycloartane Cycloartane Triterpenoids cluster_mapk MAPK/ERK Pathway cluster_p53 p53 Pathway cluster_cellular_response Cellular Response cycloartane Cycloartane Triterpenoids (e.g., this compound analogs) cRaf c-Raf cycloartane->cRaf Inhibition p53 p53 cycloartane->p53 Activation MEK1 MEK1 cRaf->MEK1 ERK ERK MEK1->ERK Proliferation Inhibition of Proliferation ERK->Proliferation Inhibition Bax Bax p53->Bax Mito Mitochondrial Disruption Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential signaling pathways modulated by cycloartane triterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 25-Hydroxycycloart-23-en-3-one synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the semi-synthesis of this compound, starting from the readily available cycloartenone.

Oxidation of Cycloartenol (B190886) to Cycloartenone

Q1: My oxidation of cycloartenol to cycloartenone is resulting in a low yield. What are the possible causes and solutions?

A1: Low yields in the oxidation of the 3β-hydroxyl group of cycloartenol can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reaction time or adding a slight excess of the oxidizing agent.

  • Choice of Oxidizing Agent: The choice of oxidant is crucial. For a secondary alcohol like cycloartenol, both mild and strong oxidizing agents can be used to obtain the ketone.[1][2] However, harsh conditions with strong oxidants like potassium permanganate (B83412) (KMnO4) can lead to over-oxidation and cleavage of C-C bonds if not carefully controlled.[3] Consider using milder and more selective reagents.

  • Degradation of Product: The product, cycloartenone, might be degrading under the reaction conditions. This is more likely with harsh oxidants or prolonged reaction times at elevated temperatures.

  • Purification Issues: Significant product loss can occur during workup and purification. Ensure proper extraction techniques and use an appropriate chromatography system for purification.

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical Reaction ConditionsAdvantagesPotential IssuesTypical Yield Range
Jones Reagent (CrO₃, H₂SO₄, acetone)0°C to room temperatureStrong and effectiveToxic chromium waste, potential for over-oxidation80-95%
PCC (Pyridinium chlorochromate)Dichloromethane (DCM), room temperatureMild, good for sensitive substratesToxic chromium waste85-95%
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), room temperatureMild, non-chromium based, high yieldingCan be explosive at high temperatures90-98%
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)-78°C to room temperatureMild, good for acid-sensitive substratesRequires low temperatures, unpleasant odor85-95%

Q2: I am observing multiple spots on my TLC plate after the oxidation of cycloartenol. What are these side products and how can I minimize them?

A2: The formation of side products is a common issue. Here are some possibilities and solutions:

  • Unreacted Starting Material: The most common "spot" is the starting cycloartenol. To minimize this, ensure the reaction goes to completion as described in A1.

  • Over-oxidation Products: With strong oxidizing agents, you might see byproducts resulting from the cleavage of other bonds in the molecule, although this is less common for the cycloartane (B1207475) skeleton under controlled conditions. Using a milder oxidant like PCC or DMP can prevent this.[4]

  • Epimerization: While less likely for the C-3 position in this rigid ring system, harsh basic or acidic conditions during workup could potentially lead to the formation of isomers. Ensure your workup is performed under neutral or mildly acidic/basic conditions.

  • Solvent Adducts: In some cases, the solvent or reagents can form adducts with the product. Ensure you are using high-purity, dry solvents.

Side Chain Modification of Cycloartenone

The introduction of the C-23 double bond and the C-25 hydroxyl group is a challenging step. A potential route involves biotransformation.

Q3: Chemical methods for introducing the C-23 double bond and C-25 hydroxyl group are proving difficult. Is there an alternative approach?

A3: Yes, biotransformation offers a promising alternative. Studies have shown that the fungus Glomerella fusarioides can convert cycloartenone into several metabolites, including (23E)-25-Hydroxycycloart-23-en-3-one.[5] This enzymatic approach can offer high regio- and stereoselectivity that is difficult to achieve with traditional chemical methods.

Q4: My biotransformation of cycloartenone is showing low conversion rates. How can I optimize this process?

A4: Optimizing a biotransformation process involves several parameters:

  • Microorganism Strain and Culture Conditions: Ensure you are using a healthy and active culture of Glomerella fusarioides. The composition of the culture medium (carbon and nitrogen sources, minerals) and physical parameters (pH, temperature, aeration) are critical for optimal enzyme expression and activity.

  • Substrate Concentration: High concentrations of the substrate (cycloartenone) can be toxic to the microorganism. You may need to perform a dose-response experiment to find the optimal substrate concentration. Fed-batch or continuous feeding strategies can also be employed.

  • Incubation Time: The conversion rate will vary with incubation time. Monitor the reaction over time by sampling the culture, extracting the products, and analyzing them by TLC or HPLC to determine the optimal reaction time.

  • Product Inhibition: The accumulation of the product, this compound, or other metabolites might inhibit the enzymatic activity. In-situ product removal techniques could be explored.

Frequently Asked Questions (FAQs)

Q5: Where can I obtain the starting material, cycloartenone?

A5: Cycloartenone can be isolated from various natural sources. For example, it has been isolated from the gum resin of Gardenia gummifera.[6][7] Alternatively, it can be synthesized by the oxidation of cycloartenol, which is also found in many plants.[8][9] Several chemical suppliers also offer cycloartenone as a reference standard.

Q6: What are the key challenges in the total synthesis of cycloartane triterpenoids?

A6: The total synthesis of complex terpenoids like cycloartanes is a significant challenge due to their complex, polycyclic structures and high degree of stereochemical complexity.[10] Key challenges include:

  • Construction of the fused ring system with the correct stereochemistry.

  • Formation of the cyclopropane (B1198618) ring, which is a characteristic feature of cycloartanes.

  • Selective functionalization of the carbon skeleton, including the introduction of hydroxyl and keto groups at specific positions.

  • Control of stereochemistry at multiple chiral centers.

Q7: How can I purify the final product, this compound?

A7: The purification of keto-triterpenoids typically involves chromatographic techniques. A common procedure would be:

  • Extraction: After the reaction, the product is extracted from the aqueous medium using an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Column Chromatography: The crude extract is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from non-polar impurities and more polar byproducts.

  • Crystallization: If the purified product is a solid, crystallization from a suitable solvent system can be used to achieve high purity.

Q8: What spectroscopic data can be used to confirm the structure of this compound?

A8: The structure of this compound can be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the carbon skeleton and the position of functional groups. 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ketone (C=O) and hydroxyl (O-H) functional groups.

Experimental Protocols

Protocol: Oxidation of Cycloartenol to Cycloartenone using Dess-Martin Periodinane (DMP)

This protocol is a general guideline and may require optimization.

Materials:

  • Cycloartenol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve cycloartenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 to 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously until the solid dissolves and the two layers become clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude cycloartenone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Table 2: Troubleshooting the Oxidation of Cycloartenol with DMP

IssuePossible CauseSuggested Solution
Reaction is sluggish or incomplete Wet solvent or glassware; DMP has degraded.Use freshly distilled, anhydrous DCM. Use fresh, high-quality DMP.
Formation of byproducts Over-reaction (less common with DMP); impurities in starting material.Reduce reaction time. Ensure the purity of the starting cycloartenol.
Difficult workup (emulsion formation) -Add brine during the wash steps to help break the emulsion.

Visualizations

semi_synthesis_workflow cycloartenol Cycloartenol oxidation Oxidation (e.g., DMP) cycloartenol->oxidation cycloartenone Cycloartenone oxidation->cycloartenone purification1 Purification cycloartenone->purification1 biotransformation Biotransformation (Glomerella fusarioides) purification2 Purification biotransformation->purification2 target This compound purification1->biotransformation purification2->target troubleshooting_oxidation low_yield Low Yield in Oxidation incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation purification_loss Purification Loss low_yield->purification_loss solution1 Extend reaction time / Add more oxidant incomplete_rxn->solution1 solution2 Use milder oxidant (PCC, DMP) degradation->solution2 solution3 Optimize chromatography / extraction purification_loss->solution3

References

overcoming solubility issues with 25-Hydroxycycloart-23-en-3-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Hydroxycycloart-23-en-3-one. The focus is on overcoming the inherent challenges of its poor solubility in aqueous buffers for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][2] For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A3: This is a common issue with hydrophobic compounds. The final concentration of the organic solvent (like DMSO) in your aqueous buffer may be too low to maintain solubility. Please refer to the troubleshooting guide below for strategies to prevent precipitation, such as optimizing the final DMSO concentration, using surfactants, or employing cyclodextrins.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q5: Are there alternative methods to using organic co-solvents for solubilization?

A5: Yes, several alternative methods can be employed. These include the use of solubilizing agents like cyclodextrins, which can form inclusion complexes with the hydrophobic compound, or surfactants that form micelles to encapsulate the compound. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Buffer

Cause: The compound's low aqueous solubility and the dilution of the organic stock solution below a critical concentration.

Solutions:

StrategyDescriptionKey Considerations
Optimize Co-solvent Concentration Increase the final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer.The final co-solvent concentration must be compatible with the experimental system (e.g., non-toxic to cells).
Use of Surfactants Incorporate a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) into the aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound.The concentration of the surfactant should be above its critical micelle concentration (CMC) but below levels that could cause cell lysis or other adverse effects.
Cyclodextrin (B1172386) Complexation Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[3][4][5]The type and concentration of cyclodextrin need to be optimized for efficient complexation.
pH Adjustment The solubility of some compounds can be influenced by the pH of the solution.[6][7][8] While the structure of this compound does not have readily ionizable groups, slight pH adjustments might influence interactions with buffer components.Ensure the final pH of the buffer is compatible with your experimental setup.
Preparation of a Solid Dispersion For formulation development, creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate and solubility.[9]This is a more advanced technique typically used in pharmaceutical formulation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

Procedure:

  • Determine the desired final concentration of this compound and the maximum allowable final concentration of DMSO in your experiment.

  • Calculate the volume of the DMSO stock solution needed.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While gently vortexing or stirring the buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

  • Continue to mix the solution for a few minutes.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

Protocol 3: Solubilization using Cyclodextrins

Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 1-10% w/v).

  • Add the this compound powder directly to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37°C) for several hours or overnight to allow for complex formation.

  • After stirring, centrifuge the solution to pellet any undissolved compound.

  • Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex.

  • The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC.

Signaling Pathways and Experimental Workflows

Cycloartane (B1207475) triterpenoids have been shown to modulate several key signaling pathways in cancer cells. Understanding these pathways is crucial for designing experiments with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound in aqueous buffer precipitate Precipitation Occurs? start->precipitate success Solution is Clear: Proceed with Experiment precipitate->success No troubleshoot Initiate Troubleshooting precipitate->troubleshoot Yes option1 Option 1: Increase Co-solvent % troubleshoot->option1 option2 Option 2: Add Surfactant troubleshoot->option2 option3 Option 3: Use Cyclodextrin troubleshoot->option3 check_compatibility Check for Experimental Compatibility option1->check_compatibility option2->check_compatibility option3->check_compatibility check_compatibility->success Yes reassess Re-evaluate Solubilization Strategy check_compatibility->reassess No compatible Compatible not_compatible Not Compatible reassess->troubleshoot

Caption: A logical workflow for addressing solubility challenges.

G p53-Dependent Apoptotic Pathway compound Cycloartane Triterpenoids p53 p53 Expression (Increased) compound->p53 bax Bax Expression (Increased) p53->bax mitochondria Mitochondrial Potential Loss bax->mitochondria caspase7 Caspase-7 Activation mitochondria->caspase7 apoptosis Apoptosis caspase7->apoptosis

Caption: p53-dependent mitochondrial signaling pathway.[10]

G Raf-MEK-ERK Signaling Pathway Inhibition compound Cycloartane Triterpenoids cRaf c-Raf Phosphorylation (Inhibited) compound->cRaf MEK1 MEK-1 Phosphorylation (Inhibited) cRaf->MEK1 ERK ERK Phosphorylation (Inhibited) MEK1->ERK MITF_activity MITF Activity (Regulated) ERK->MITF_activity proliferation_migration Cell Proliferation & Migration (Inhibited) MITF_activity->proliferation_migration

Caption: Inhibition of the c-Raf-MEK1-ERK signaling axis.[11][12]

References

optimizing storage conditions for long-term stability of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 25-Hydroxycycloart-23-en-3-one

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared on the day of use whenever possible.[2][3] If storage is necessary, solutions can be stored at -20°C for up to one month, and for longer periods of up to six months at -80°C.[1] It is recommended to re-examine the efficacy of solutions stored for more than one month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2][3]

Q4: How should I handle the compound upon receipt?

A4: The compound is shipped as a powder. Due to transportation, the powder may have adhered to the cap or walls of the vial. Gently tap the vial to ensure all the powder is at the bottom before opening.[2]

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, cycloartane (B1207475) triterpenoids, in general, can be susceptible to oxidation and hydrolysis. The presence of a ketone and a hydroxyl group suggests potential for reactions involving these functional groups under suboptimal storage conditions (e.g., exposure to high temperatures, oxygen, or extreme pH).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an experiment Compound degradation due to improper storage.1. Review storage conditions (temperature, duration) of both solid and solution forms. 2. Prepare a fresh stock solution from solid compound stored at -20°C. 3. Perform a quality control check on the new stock solution (e.g., HPLC-UV) to confirm its integrity.
Repeated freeze-thaw cycles of the stock solution.1. Discard the current stock solution. 2. Prepare a new stock solution and create single-use aliquots to avoid future freeze-thaw cycles.
Visible changes in the solid compound (e.g., color change, clumping) Moisture absorption or degradation.1. Discard the compound. 2. Ensure that new vials are stored in a desiccator, especially in humid environments. 3. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
Precipitate observed in a previously clear solution Exceeded solubility limit or solvent evaporation.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a sign of degradation. Prepare a fresh solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Source
Solid (Powder)-20°C3 years[1]
Solid (Powder)4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Objective: To prepare a standardized stock solution of this compound for experimental use.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other suitable solvent)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[2]

  • Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, tightly sealed tubes and store at -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of this compound under specific storage conditions over time.

Materials:

  • Stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubators/storage chambers at desired temperatures

Procedure:

  • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Immediately analyze an aliquot of the fresh solution by HPLC to obtain the initial peak area (Time 0).

    • Example HPLC Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: To be determined based on the UV spectrum of the compound (typically in the 200-250 nm range for similar structures).

      • Injection Volume: 10 µL

  • Aliquot the remaining stock solution into multiple vials and store them under the desired test conditions (e.g., 4°C, room temperature, -20°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by HPLC using the same method as for the Time 0 sample.

  • Calculate the percentage of the compound remaining at each time point by comparing the peak area to the initial peak area.

    Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use receive Receive Compound equilibrate Equilibrate to Room Temp receive->equilibrate store_solid Store Solid at -20°C receive->store_solid weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw use Use in Experiment thaw->use

Caption: Workflow for Handling and Storing this compound.

troubleshooting_stability cluster_fresh Fresh Solution Path cluster_old Stored Solution Path start Experiment Yields Unexpected Results (e.g., low activity) check_solution Was the stock solution freshly prepared? start->check_solution check_solid Check storage of solid compound (-20°C, sealed vial). Is it correct? check_solution->check_solid Yes check_storage Check solution storage conditions (-80°C, single-use aliquots). Are they correct? check_solution->check_storage No solid_ok Solid storage is correct. Consider other experimental variables. check_solid->solid_ok Yes solid_bad Solid storage is incorrect. Discard and use a new batch. check_solid->solid_bad No storage_ok Storage is correct. Perform QC (e.g., HPLC) on the solution. check_storage->storage_ok Yes storage_bad Storage is incorrect. Prepare a fresh solution from properly stored solid. check_storage->storage_bad No

Caption: Troubleshooting Guide for Stability-Related Issues.

References

troubleshooting mass spectrometry fragmentation of cycloartane triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of cycloartane (B1207475) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of the cycloartane skeleton in mass spectrometry?

A1: The fragmentation of the cycloartane triterpenoid (B12794562) core is influenced by the ionization method and the substitution pattern. In Electron Ionization (EI-MS), fragmentation is often extensive. Key fragmentations include cleavages of the pentacyclic ring system and losses from the side chain. Electrospray Ionization (ESI-MS), a softer ionization technique, typically yields a protonated molecule [M+H]⁺ or other adducts with minimal initial fragmentation. Subsequent tandem mass spectrometry (MS/MS) experiments are then used to induce and analyze fragmentation.

Common fragmentation pathways for the cycloartane skeleton include:

  • Side-chain cleavages: The bond between C-17 and C-20 is labile, leading to the loss of the side chain. The specific neutral loss will depend on the composition of the side chain.

  • Ring cleavages: Retro-Diels-Alder (RDA) reactions can occur in the C ring, although this is less common than in other triterpenoid types. More frequent are cleavages across the A, B, and D rings, often initiated by the presence of functional groups.

  • Loss of small neutral molecules: Dehydration (loss of H₂O), loss of CO, and loss of methyl groups (CH₃) are common fragmentation events, particularly when hydroxyl or carboxyl groups are present.

Q2: My cycloartane triterpenoid glycoside is not ionizing well, or I see a very weak molecular ion peak. What can I do?

A2: Poor ionization of triterpenoid glycosides is a common issue due to their complex structures and varying polarities. Here are several troubleshooting steps:

  • Optimize Ionization Source:

    • ESI vs. APCI: While Electrospray Ionization (ESI) is most common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better ionization for less polar compounds. Experiment with both if available.

    • Polarity: Analyze in both positive and negative ion modes. While positive mode often yields [M+H]⁺ and [M+Na]⁺ ions, negative mode can be advantageous for acidic triterpenoids, producing a strong [M-H]⁻ ion.

    • Source Parameters: Optimize the capillary voltage, cone voltage (in-source fragmentation), nebulizer gas pressure, and drying gas temperature and flow rate. A systematic optimization of these parameters can significantly enhance signal intensity.

  • Mobile Phase Modification:

    • Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can promote protonation and improve signal in positive ion mode. For negative ion mode, a weak base like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can be beneficial.

    • Solvent Composition: Ensure your analyte is soluble in the initial mobile phase conditions to prevent precipitation in the source.

  • Sample Preparation:

    • Purity: Co-eluting impurities can suppress the ionization of your target analyte (matrix effects). Improve sample cleanup to remove interfering compounds.

    • Concentration: High sample concentrations can lead to ion suppression. Try diluting your sample.

Q3: I am observing multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) in my mass spectrum, which complicates data interpretation. How can I minimize these?

A3: Adduct formation is a frequent challenge in ESI-MS. To minimize unwanted adducts and promote the formation of the protonated molecule [M+H]⁺:

  • Use High-Purity Solvents and Reagents: Alkali metal contaminants are often present in glassware, solvents, and reagents. Use LC-MS grade solvents and high-purity additives.

  • Avoid Glassware: Whenever possible, use polypropylene (B1209903) or other plastic labware for sample and mobile phase preparation to prevent leaching of sodium and potassium from glass.

  • Mobile Phase Additives: The addition of ammonium salts (e.g., ammonium formate (B1220265) or ammonium acetate) can help to reduce sodium and potassium adducts by providing a high concentration of ammonium ions to form [M+NH₄]⁺ adducts, which can sometimes be more easily fragmented or can be displaced by protons.

  • System Cleaning: If adducts are persistent, your LC-MS system may be contaminated. Follow the manufacturer's guidelines for cleaning the ion source and other components.

Q4: How can I differentiate between isomeric cycloartane triterpenoids using mass spectrometry?

A4: Differentiating isomers by mass spectrometry can be challenging as they have the same molecular weight. A combination of chromatographic separation and detailed fragmentation analysis is required:

  • Chromatographic Separation: High-resolution liquid chromatography (UHPLC or HPLC) is essential. Optimize your chromatographic method (column chemistry, mobile phase gradient, temperature) to achieve baseline separation of the isomers. Different substitution patterns on the cycloartane skeleton can lead to slight differences in retention time.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragmentation patterns in MS/MS experiments.

    • Collision Energy Optimization: Systematically vary the collision energy to observe how the fragmentation pattern changes. Some isomers may show unique fragment ions or different relative abundances of common fragments at specific collision energies.

    • Characteristic Fragments: Look for fragment ions that are specific to the substitution pattern of each isomer. For example, the position of a hydroxyl group can influence which ring cleavages are favored.

Troubleshooting Guides

Problem 1: Poor Signal Intensity or No Signal

This is a common issue that can arise from several factors related to the sample, the LC system, or the mass spectrometer.

PoorSignal start Poor or No Signal check_sample Is the sample properly prepared and at an appropriate concentration? start->check_sample check_lc Is the LC system delivering a stable flow and gradient? check_sample->check_lc Yes sol_sample Solution: - Verify sample concentration (dilute if too high). - Improve sample cleanup to remove matrix components. - Ensure analyte is soluble in the mobile phase. check_sample->sol_sample No check_ms Are the MS parameters optimized for your analyte? check_lc->check_ms Yes sol_lc Solution: - Check for leaks in the LC system. - Ensure solvent lines are primed and free of air bubbles. - Verify pump performance and gradient formation. check_lc->sol_lc No sol_ms Solution: - Optimize ion source parameters (voltages, temperatures, gas flows). - Switch between positive and negative ion modes. - Perform a system calibration and tuning. check_ms->sol_ms No

Troubleshooting workflow for poor or no signal.
Problem 2: In-source Fragmentation

In-source fragmentation occurs when the analyte fragments in the ion source before mass analysis, leading to a weak or absent molecular ion peak and an abundance of fragment ions in the MS1 spectrum.

InSourceFragmentation start High In-source Fragmentation check_cone_voltage Is the cone/fragmentor voltage too high? start->check_cone_voltage check_source_temp Is the ion source temperature too high? check_cone_voltage->check_source_temp No sol_cone_voltage Solution: - Gradually decrease the cone/fragmentor voltage to find the optimal value that maximizes the molecular ion intensity. check_cone_voltage->sol_cone_voltage Yes check_analyte_stability Is the analyte thermally labile? check_source_temp->check_analyte_stability No sol_source_temp Solution: - Reduce the ion source temperature in increments. check_source_temp->sol_source_temp Yes sol_analyte_stability Solution: - Consider using a softer ionization technique (e.g., ESI if using APCI). - Optimize mobile phase to enhance analyte stability. check_analyte_stability->sol_analyte_stability Yes

Troubleshooting workflow for in-source fragmentation.

Quantitative Data Summary

The following tables summarize common neutral losses and characteristic fragment ions observed in the mass spectrometry of cycloartane triterpenoids. The exact m/z values will vary depending on the specific structure of the analyte.

Table 1: Common Neutral Losses in MS/MS of Cycloartane Triterpenoids

Neutral Loss (Da)Corresponding MoietyNotes
18H₂OCommon from hydroxylated compounds. Multiple losses can occur.
28COCan be lost from carboxylic acids or after ring cleavage.
44CO₂Characteristic loss from carboxylic acids.
162C₆H₁₀O₅Loss of a hexose (B10828440) sugar moiety (e.g., glucose).
146C₆H₁₀O₄Loss of a deoxyhexose sugar moiety (e.g., rhamnose).
132C₅H₈O₄Loss of a pentose (B10789219) sugar moiety (e.g., xylose, arabinose).
VariesSide ChainCleavage at the C17-C20 bond results in the loss of the side chain. The mass will depend on the side chain structure.

Table 2: Characteristic Fragment Ions of Cycloartane Triterpenoids (Aglycones)

m/z RangePossible OriginNotes
355, 302Cleavage of the cycloartane skeletonReported as typical for 4,4'-dimethyl 9:19 cycloesterols.[1]
315, 297Fragmentation related to the side chainCan indicate the presence of a monounsaturated side chain.[1][2]
175Loss of side chain and other fragmentsCan indicate the presence of hydroxyl groups in the side chain.[3]
124Characteristic cycloartane fragmentMay indicate the absence of a hydroxyl group on the A ring.[3]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Cycloartane Triterpenoids

This protocol provides a general starting point for the analysis of cycloartane triterpenoids from a plant extract. Optimization will be required for specific compounds and matrices.

1. Sample Preparation (from Plant Extract)

  • Objective: To obtain a clean sample suitable for LC-MS analysis, free from interfering matrix components.

  • Procedure:

    • Extraction: Start with a crude plant extract (e.g., methanol (B129727) or ethanol (B145695) extract).

    • Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to partition the compounds based on polarity. A common scheme is to partition the aqueous extract against solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Cycloartane triterpenoids will typically be found in the less polar fractions.

    • Solid-Phase Extraction (SPE): For further cleanup, use a C18 SPE cartridge.

      • Condition the cartridge with methanol, followed by water.

      • Load the sample (dissolved in a solvent with a high aqueous content).

      • Wash with a low percentage of organic solvent to remove polar impurities.

      • Elute the cycloartane triterpenoids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would be to start at 40-50% B, increase to 95-100% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 1-5 µL

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

    • MS1 Scan Range: m/z 150-1500

    • Data-Dependent Acquisition (DDA): Set the instrument to perform MS/MS on the 3-5 most intense ions from the MS1 scan.

    • Collision Energy: Use a stepped collision energy (e.g., 20, 40, 60 eV) or optimize for individual compounds if standards are available. This will ensure a wide range of fragment ions are generated.

    • Exclusion List: To increase the number of unique compounds fragmented, use a dynamic exclusion list to prevent repeated fragmentation of the most abundant ions.

Signaling Pathways and Workflows

General Fragmentation Pathway of a Cycloartane Triterpenoid Glycoside

This diagram illustrates the typical fragmentation cascade for a cycloartane triterpenoid glycoside in MS/MS, starting with the loss of sugar moieties followed by fragmentation of the aglycone.

GlycosideFragmentation precursor [M+H]+ (Glycoside) loss_sugar1 [M+H - Sugar1]+ precursor->loss_sugar1 - Sugar 1 loss_sugar2 [M+H - Sugar1 - Sugar2]+ loss_sugar1->loss_sugar2 - Sugar 2 aglycone [Aglycone+H]+ loss_sugar2->aglycone - ... fragments Aglycone Fragments (Side-chain and Ring Cleavages) aglycone->fragments Further Fragmentation

Fragmentation of a cycloartane glycoside.

References

Technical Support Center: Extraction of 25-Hydroxycycloart-23-en-3-one from Artocarpus heterophyllus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction protocols for 25-Hydroxycycloart-23-en-3-one from Artocarpus heterophyllus (Jackfruit).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification process.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
EXT-001 Low Yield of Crude Extract 1. Inefficient cell lysis and extraction. 2. Inappropriate solvent polarity. 3. Insufficient extraction time or temperature. 4. Degradation of the target compound.1. Ensure plant material is finely powdered to maximize surface area. Consider using techniques like ultrasonication or microwave-assisted extraction to improve cell wall disruption. 2. Perform sequential extractions with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) to ensure a broad range of compounds are extracted. The target compound is a triterpenoid, so solvents of intermediate polarity like ethyl acetate or dichloromethane (B109758) are likely to be most effective. 3. Increase the extraction time and/or temperature. However, be cautious of potential degradation of the target compound at higher temperatures. 4. Process the plant material promptly after collection and drying to minimize enzymatic degradation. Store dried material in a cool, dark place.
PUR-001 Poor Separation During Column Chromatography 1. Inappropriate stationary phase or mobile phase. 2. Column overloading. 3. Improper column packing.1. For cycloartane (B1207475) triterpenoids, silica (B1680970) gel is a common stationary phase. Optimize the mobile phase by performing thin-layer chromatography (TLC) with various solvent systems (e.g., hexane:ethyl acetate, chloroform:methanol) to achieve good separation of the target compound from impurities. 2. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. 3. Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
PUR-002 Co-elution of Impurities 1. Similar polarity of the target compound and impurities. 2. Insufficient resolution of the chromatographic system.1. Employ a different chromatographic technique with a different separation principle, such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column (reverse-phase). 2. Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution. A gradient elution might also be beneficial.
ID-001 Difficulty in Compound Identification 1. Insufficient purity of the isolated compound. 2. Low concentration of the isolated compound. 3. Incorrect interpretation of spectroscopic data.1. Re-purify the compound using a different chromatographic method. Check purity using analytical HPLC or TLC with multiple solvent systems. 2. Concentrate the sample before analysis. 3. Compare the obtained spectroscopic data (NMR, MS) with literature values for this compound and related cycloartane triterpenoids.[1][2] Consult with a spectroscopy expert if needed.
LLE-001 Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the crude extract. 2. Vigorous shaking of the separatory funnel.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3] 2. Gently invert the separatory funnel instead of shaking it vigorously.[3] 3. Centrifugation can also be an effective method to break stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What part of Artocarpus heterophyllus is most likely to contain this compound?

A1: While the specific distribution of this compound in jackfruit is not extensively documented in the provided literature, various parts of the tree, including the wood, bark, leaves, and fruit, are known to contain a rich diversity of phytochemicals, including triterpenoids.[4] The wood and bark are often rich sources of triterpenoids and steroids.[4] Therefore, these parts would be a logical starting point for extraction.

Q2: What is a suitable solvent for the initial extraction?

A2: The choice of solvent will depend on the polarity of the target compound. This compound is a moderately polar triterpenoid. Therefore, solvents like ethyl acetate, chloroform, or a mixture of hexane and ethyl acetate would be appropriate for the initial extraction. Methanol could also be used for a more exhaustive extraction of polar and semi-polar compounds. A sequential extraction starting with a nonpolar solvent like hexane to remove lipids, followed by a medium polarity solvent like ethyl acetate, is a common and effective strategy.

Q3: How can I monitor the presence of the target compound during fractionation?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of the target compound in different fractions. A reference standard of this compound would be ideal. If a standard is not available, fractions can be screened for the presence of triterpenoids using a general visualizing agent like ceric sulfate (B86663) spray followed by heating. Fractions showing a characteristic spot for triterpenoids can then be further analyzed by more specific methods like HPLC or LC-MS.

Q4: What are the key spectroscopic features to identify this compound?

A4: The key structural features to look for in the spectroscopic data (¹H NMR, ¹³C NMR, MS) would be:

  • ¹H and ¹³C NMR: Signals corresponding to a cycloartane skeleton, including the characteristic cyclopropane (B1198618) ring protons. Signals for a ketone group (at C-3), a hydroxyl group (at C-25), and a double bond (at C-23).

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular formula C₃₀H₄₈O₂ (m/z 440.7).[5]

Q5: Are there any known biological activities of this compound that could be used for bioassay-guided fractionation?

A5: While specific biological activities for this compound are not detailed in the provided search results, related cycloartane triterpenoids have shown various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[6][7][8] If the research goal is to isolate bioactive compounds, these assays could be used to guide the fractionation process.

Experimental Protocols

General Extraction and Isolation Workflow

This protocol is a generalized procedure based on common methods for isolating triterpenoids from plant material. Optimization will be required for specific experimental conditions.

  • Preparation of Plant Material:

    • Collect fresh plant material (e.g., wood or bark of Artocarpus heterophyllus).

    • Wash the material to remove any dirt and debris.

    • Air-dry the material in the shade or use a laboratory oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethyl acetate) at room temperature for 24-48 hours with occasional stirring.

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus. This method is more efficient but uses heat, which could potentially degrade some compounds.

    • Filter the extract to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation of the Crude Extract:

    • Liquid-Liquid Extraction (LLE): Dissolve the crude extract in a methanol/water mixture and partition it sequentially with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). This will separate compounds based on their polarity.

    • Column Chromatography: Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.

      • Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate).

      • Collect fractions and monitor them by TLC.

      • Combine fractions containing the compound of interest.

  • Purification:

    • Re-chromatograph the combined fractions using a similar or different chromatographic technique (e.g., Sephadex LH-20 for size exclusion chromatography or preparative HPLC) to achieve higher purity.

  • Structure Elucidation:

    • Identify the purified compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC).

    • Compare the obtained data with literature values for this compound.

Visualizations

Extraction_Workflow Start Dried & Powdered Artocarpus heterophyllus Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of Fractions with Target Compound TLC_Analysis->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Pure_Compound Isolated 25-Hydroxycycloart- 23-en-3-one Purification->Pure_Compound Identification Structural Elucidation (NMR, MS) Pure_Compound->Identification End Identified Compound Identification->End

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_identification Identification Issues Problem Low Yield of Target Compound Check_Extraction Check Extraction Efficiency Problem->Check_Extraction Check_Purification Check Purification Steps Problem->Check_Purification Check_Identification Check Compound Stability and Identification Problem->Check_Identification Inefficient Lysis Inefficient Lysis Check_Extraction->Inefficient Lysis Wrong Solvent Wrong Solvent Check_Extraction->Wrong Solvent Degradation Degradation Check_Extraction->Degradation Poor Separation Poor Separation Check_Purification->Poor Separation Co-elution Co-elution Check_Purification->Co-elution Sample Loss Sample Loss Check_Purification->Sample Loss Impure Sample Impure Sample Check_Identification->Impure Sample Low Concentration Low Concentration Check_Identification->Low Concentration

Caption: Logical relationship for troubleshooting low yield of the target compound.

References

Technical Support Center: Enhancing HPLC Resolution of Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the High-Performance Liquid Chromatography (HPLC) separation of cycloartane (B1207475) triterpenoids. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for cycloartane triterpenoids so challenging?

A: The primary challenges stem from their structural characteristics:

  • Structural Similarity: Many cycloartane triterpenoids are isomers or possess very similar structures, making them difficult to separate chromatographically. A common issue is the co-elution of oleanolic and ursolic acids.[1][2]

  • Lack of Strong Chromophores: These compounds typically lack significant UV-absorbing groups, which necessitates detection at low wavelengths (around 205–210 nm) for adequate sensitivity. This limits the choice of mobile phases, as many solvents absorb intensely in this region.[3]

  • Poor Sensitivity: The absence of chromophores leads to inherently low sensitivity in standard UV detection, making trace analysis difficult.[4]

Q2: What is the recommended starting point for mobile phase selection?

A: For reversed-phase HPLC, a common starting point is a binary mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[3][5] The composition of the mobile phase is a critical factor in achieving good resolution.[6] Fine-tuning the organic solvent-to-water ratio is essential for separating target peaks from impurities.[6] Adding a small amount of acid, such as 0.1% acetic or formic acid, can often improve peak shape.[7]

Q3: Should I use an isocratic or a gradient elution method?

A: The choice depends on the complexity of your sample.

  • Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more cost-effective, and provides a stable baseline, making it suitable for routine analysis of simple mixtures.[8][9] However, it can lead to long retention times and broad peaks for complex samples.[8][10]

  • Gradient Elution: This method involves changing the mobile phase composition during the run. It is generally preferred for complex mixtures containing compounds with a wide range of polarities, as it enhances resolution, produces sharper peaks, and reduces overall analysis time.[8][11]

Q4: Which type of HPLC column is best for separating cycloartane triterpenoids?

A: The choice of stationary phase is crucial for selectivity.

  • C18 Columns: These are the most common starting point for reversed-phase chromatography, but they may not provide sufficient resolution for closely related triterpenoids.[1][2]

  • C30 Columns: These columns are known to provide alternative selectivity and can achieve better separation for structurally similar compounds like oleanolic and ursolic acids, sometimes achieving baseline resolution where C18 columns fail.[1]

  • Particle Size: Columns with smaller particle sizes (e.g., 3 µm vs. 5 µm) offer higher efficiency and can significantly improve resolution.[6][12]

Q5: How does column temperature impact the separation?

A: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[13][14] Increasing the column temperature typically decreases solvent viscosity, which can lead to sharper peaks and shorter retention times.[13][14] However, the effect on resolution for specific triterpenoid (B12794562) pairs can be unpredictable; for instance, an increase in temperature has been shown to reduce the resolution between oleanolic and ursolic acids.[3] It is recommended to optimize temperature within a range of 20–40°C.[3][15]

Q6: What detection methods are suitable for these compounds?

A: Due to the weak UV absorption of triterpenoids, detection is often performed at low wavelengths like 205-210 nm. An alternative is the Charged Aerosol Detector (CAD), which does not require a chromophore and offers high sensitivity for these types of analytes.[1]

Troubleshooting Guide

Problem 1: My peaks are co-eluting or have very poor resolution.

This is the most common issue when analyzing cycloartane triterpenoids.

  • Solution Workflow:

G start Poor Resolution Observed step1 Adjust Mobile Phase (Change Organic:Water Ratio) start->step1 step2 Switch Organic Modifier (e.g., Acetonitrile to Methanol) step1->step2 If no improvement end Resolution Improved step1->end Success step3 Change Column (e.g., C18 to C30) step2->step3 If no improvement step2->end Success step4 Optimize Flow Rate & Temperature (Lower Flow Rate or Adjust Temp) step3->step4 If no improvement step3->end Success step5 Use Smaller Particle Size Column (e.g., 5µm to 3µm) step4->step5 If still suboptimal step4->end Success step5->end Success fail Consult Advanced Techniques (e.g., 2D-LC, Derivatization) step5->fail If no improvement

Caption: Troubleshooting workflow for poor peak resolution.

  • Detailed Steps:

    • Modify Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile) to water. Retention times for most triterpenoids decrease as the amount of organic solvent increases.[3]

    • Change Organic Solvent: If using acetonitrile, switch to methanol, or vice-versa. This alters the separation selectivity and can resolve overlapping peaks.[6][12]

    • Change Stationary Phase: If a C18 column is not providing adequate separation, switching to a C30 column can significantly improve resolution for challenging isomer pairs.[1]

    • Adjust Flow Rate and Temperature: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can enhance column efficiency and resolution.[6] Experiment with different column temperatures, as this can also alter selectivity.[12]

    • Increase Column Efficiency: Use a column with a smaller particle size or a longer column to increase the number of theoretical plates.[6][12]

Problem 2: I'm observing significant peak tailing.

Peak tailing can compromise resolution and quantification accuracy.

  • Causes and Solutions:

    • Secondary Silanol (B1196071) Interactions: Active sites (residual silanols) on the silica-based stationary phase can interact with analytes, causing tailing.[6]

      • Solution: Use a high-purity, end-capped column to minimize silanol interactions. Adding a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can also help suppress these interactions and improve peak shape.[6][7]

    • Column Contamination: Strongly retained compounds from previous injections can build up at the column inlet.

      • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need replacement.[6]

    • Mismatched Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: My peaks are broad, reducing resolution and sensitivity.

Broad peaks are often a sign of poor column efficiency or system issues.

  • Causes and Solutions:

    • Sample Overload: Injecting too much sample can saturate the column.[6]

      • Solution: Reduce the sample concentration or injection volume.[16]

    • Extra-Column Volume: Excessive volume from long tubing or loose connections can contribute to band broadening.[6]

      • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure.[6]

    • Column Degradation: The column may have lost its efficiency due to age or harsh conditions.

      • Solution: Replace the column. A void at the column inlet can also cause broad peaks; in some cases, reversing and flushing the column can help, but replacement is often necessary.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Triterpenoid Analysis

Parameter Condition 1 (General Purpose) Condition 2 (High Resolution) Rationale & Citation
Column C18, 250 x 4.6 mm, 5 µm C30, 250 x 4.6 mm, 5 µm C30 offers alternative selectivity for resolving isomers.[1]
Mobile Phase A: Water + 0.1% Acetic AcidB: Acetonitrile A: 1% Ammonium Acetate (B1210297) in WaterB: Acetonitrile/Methanol (75:25) Mobile phase composition is key to optimization. The C30 method uses a specific buffer system.
Elution Mode Gradient Gradient Gradient elution is often required for complex mixtures of triterpenoids.[8][17]
Flow Rate 0.8 - 1.0 mL/min 1.0 mL/min A typical flow rate for analytical separations.[1][6]
Column Temp. 20 - 35 °C 30 °C Temperature must be optimized; higher temps can decrease resolution for some pairs.[1][3]
Detection UV at 205-210 nm Charged Aerosol Detector (CAD) Low UV is needed for sensitivity. CAD offers universal detection without a chromophore.

| Injection Vol. | 5 - 20 µL | 5 µL | Smaller volumes can prevent peak distortion and overload.[1] |

Experimental Protocols

Protocol 1: General Purpose Analysis of Cycloartane Triterpenoids using a C18 Column

This protocol is a starting point for the analysis of triterpenoid-containing extracts.

  • Sample Preparation:

    • Accurately weigh and dissolve the extract or standard in methanol or the initial mobile phase.[18]

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.[19]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV/PDA detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water with 0.1% v/v acetic acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 210 nm.[20]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 80% A, 20% B

      • 5-40 min: Linear gradient to 10% A, 90% B

      • 40-45 min: Hold at 10% A, 90% B

      • 45.1-50 min: Return to 80% A, 20% B (re-equilibration)

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[6]

    • Inject a blank (mobile phase) followed by standards and then samples.

    • Record the chromatograms and integrate the peaks of interest.

Protocol 2: High-Resolution Separation of Triterpenoid Isomers using a C30 Column

This method is adapted for resolving structurally similar triterpenoids like oleanolic and ursolic acids.[1]

  • Sample Preparation:

    • Dissolve standards and samples in a methanol/chloroform (1:1) mixture.[1]

    • Sonicate for 1 hour, then centrifuge at 13,000 x g for 5 minutes.[1]

    • Dilute the supernatant with an equal volume of methanol to improve peak shape.[1]

    • Filter through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: An HPLC or UHPLC system equipped with a Charged Aerosol Detector (CAD).

    • Column: Acclaim™ C30, 250 x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase A: 1% w/v Ammonium acetate in water.[1]

    • Mobile Phase B: Acetonitrile/Methanol (750:250 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 5.0 µL.[1]

    • Gradient Program: (Consult specific application notes for the exact gradient, as it is highly optimized for specific compounds).

  • Analysis:

    • Equilibrate the column thoroughly.

    • Run standards to determine retention times and generate calibration curves.

    • Analyze samples and quantify based on peak area relative to the standards.

Workflow Visualization

G cluster_prep 1. Preparation cluster_method 2. Method Development cluster_opt 3. Optimization cluster_final 4. Final Method prep_sample Sample Preparation (Dissolve & Filter) col_select Column Selection (Start with C18) prep_sample->col_select prep_mobile Mobile Phase Preparation (Degas Solvents) prep_mobile->col_select mp_select Mobile Phase Scouting (ACN/H2O vs MeOH/H2O) col_select->mp_select run_initial Initial Gradient Run mp_select->run_initial eval_res Evaluate Resolution & Peak Shape run_initial->eval_res opt_gradient Optimize Gradient Slope eval_res->opt_gradient Resolution < 1.5 change_col Change Column (e.g., to C30) eval_res->change_col Co-elution persists validate Method Validation eval_res->validate Resolution > 1.5 opt_params Adjust Temp & Flow Rate opt_gradient->opt_params opt_params->eval_res change_col->mp_select

Caption: HPLC method development workflow for cycloartane triterpenoids.

References

avoiding degradation of 25-Hydroxycycloart-23-en-3-one during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25-Hydroxycycloart-23-en-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls and ensuring the integrity of their experimental results when working with this cycloartane (B1207475) triterpenoid.

Troubleshooting Guide

Unexpected experimental outcomes can often be traced back to the degradation of the compound of interest. This guide provides a structured approach to identifying and resolving potential issues related to the stability of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results Degradation of the compound due to improper storage or handling.- Ensure the compound is stored as a dry powder at -20°C. - Prepare solutions fresh for each experiment.[1][2] - If stock solutions are necessary, store them in tightly sealed vials at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2] - Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1][2]
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) Chemical transformation of the compound due to exposure to incompatible conditions.- pH Instability: Avoid strongly acidic or basic conditions. The enone and hydroxyl functionalities may be susceptible to rearrangement or elimination reactions. Buffer solutions should be kept in the neutral pH range (6-8). - Solvent Incompatibility: While soluble in several organic solvents, prolonged exposure to reactive solvents should be avoided.[1][2] For long-term storage, DMSO is a common choice, but it is hygroscopic and can lead to hydrolysis over time. - Oxidation: The allylic hydroxyl group and the double bond can be susceptible to oxidation. Avoid prolonged exposure to air and consider degassing solvents.
Low recovery after extraction or purification Adsorption to surfaces or degradation during the procedure.- Use silanized glassware to minimize adsorption. - During purification steps like column chromatography, use neutral stationary phases (e.g., silica (B1680970) gel) and non-reactive mobile phases. Common solvents for elution include hexane, ethyl acetate, dichloromethane, and chloroform.[3] - Minimize the duration of purification steps and keep samples cold where possible.
Changes in physical appearance (e.g., color change) Potential oxidation or polymerization.- Discard the sample if any visible changes are observed. - Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for extended periods.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: As a powder, the compound should be stored desiccated at -20°C for long-term stability.[1] For shorter periods, storage at 4°C is also acceptable.[4]

  • Q2: How should I prepare and store solutions of this compound?

    • A2: It is highly recommended to prepare solutions on the same day of use.[1][2] If you need to prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C for up to two weeks, or at -80°C for longer periods (up to six months).[2][4] Avoid repeated freeze-thaw cycles.[4] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1][2]

  • Q3: In which solvents is this compound soluble?

    • A3: The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2][4]

Stability and Degradation

  • Q4: What are the likely degradation pathways for this molecule?

    • A4: While specific degradation pathways have not been extensively published, based on its chemical structure, potential degradation routes include:

      • Acid/Base Catalyzed Reactions: The α,β-unsaturated ketone (enone) system in ring A and the allylic hydroxyl group in the side chain are susceptible to reactions under acidic or basic conditions. This could include isomerization, rearrangement, or elimination reactions.

      • Oxidation: The double bond and the tertiary hydroxyl group are potential sites of oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or certain reactive chemicals.

  • Q5: How can I detect degradation in my sample?

    • A5: Degradation can be monitored by analytical techniques such as:

      • HPLC or LC-MS: Appearance of new peaks or a decrease in the area of the main peak.

      • NMR: Changes in the chemical shifts or the appearance of new signals. For cycloartane triterpenoids, the signals from the cyclopropane (B1198618) ring protons (typically in the upfield region) are characteristic and can be monitored for changes.[3][4]

      • TLC: The appearance of new spots.

Experimental Procedures

  • Q6: Are there any specific recommendations for handling the compound during experiments?

    • A6:

      • Upon receiving the compound, gently shake the vial to ensure all the powder is at the bottom.[1][2]

      • To enhance solubility, you can warm the tube at 37°C and use an ultrasonic bath for a short period.[1]

      • Try to avoid loss or contamination during experimental manipulations.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the vial containing solid this compound to equilibrate to room temperature for at least 60 minutes.[1][2]

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve the desired concentration.

  • To aid dissolution, gently vortex the tube and, if necessary, sonicate in a water bath for a few minutes.[1]

  • If not for immediate use, dispense the stock solution into single-use aliquots in tightly sealed vials and store at -20°C or -80°C.[2][4]

Visualizations

experimental_workflow cluster_storage Storage and Preparation cluster_experiment Experimental Use storage Solid Compound (-20°C, desiccated) equilibration Equilibrate to RT (≥ 1 hour) storage->equilibration dissolution Dissolve in Solvent (e.g., DMSO) weighing Weigh Compound equilibration->weighing weighing->dissolution stock_solution Stock Solution dissolution->stock_solution experiment Perform Experiment dissolution->experiment fresh_prep Prepare Fresh Solution stock_solution->fresh_prep if necessary fresh_prep->experiment analysis Data Analysis (HPLC, LC-MS, NMR) experiment->analysis

Caption: Recommended workflow for handling this compound.

degradation_pathways cluster_stressors Potential Stressors cluster_products Potential Degradation Products compound This compound isomerization Isomerization Products compound->isomerization oxidation Oxidation Products compound->oxidation rearrangement Rearrangement Products compound->rearrangement other Other Decomposition Products compound->other acid_base Strong Acid/Base acid_base->isomerization acid_base->rearrangement light UV Light light->oxidation heat High Temperature heat->other oxygen Oxygen (Air) oxygen->oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Method Development for the Analysis of 25-Hydroxycycloart-23-en-3-one and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the analysis of 25-Hydroxycycloart-23-en-3-one and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound and its metabolites?

A1: The primary challenges include:

  • Structural Similarity: Metabolites of this compound are often structurally very similar, making chromatographic separation difficult.

  • Low Concentrations: Metabolites are typically present at low concentrations in biological matrices, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples (e.g., plasma, urine, microsomal incubations) can cause ion suppression or enhancement in the mass spectrometer, affecting quantitation.

  • Lack of Commercial Standards: Authentic standards for many metabolites may not be commercially available, complicating identification and absolute quantification.

Q2: What analytical techniques are most suitable for this analysis?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most suitable technique. It offers the high chromatographic resolution needed to separate structurally similar metabolites and the high sensitivity and selectivity required for detection and quantification in complex matrices. High-resolution mass spectrometry (e.g., UPLC-Q-TOF/MS) is invaluable for structural elucidation of unknown metabolites.[1]

Q3: How can I identify potential metabolites of this compound?

A3: Metabolite identification can be approached through:

  • In Vitro Metabolism Studies: Incubating this compound with liver microsomes or other enzyme systems can generate metabolites.

  • Biotransformation: Using microorganisms like fungi can produce a range of metabolites. For instance, the fungus Glomerella fusarioides has been shown to metabolize related cycloartane (B1207475) triterpenes.

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements allow for the prediction of elemental compositions of potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide structural information for metabolite identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated metabolites.

Q4: What are the expected metabolic transformations for this compound?

A4: Based on the metabolism of similar cycloartane triterpenoids, expected transformations include hydroxylation, oxidation, and methoxylation. Potential metabolites of this compound could include di- and tri-hydroxylated and methoxylated derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column Overload- Column Contamination- Inappropriate Mobile Phase- Sample Solvent Incompatibility- Extra-column Volume- Reduce injection volume or sample concentration.- Flush the column with a strong solvent; if the problem persists, replace the column.- Optimize mobile phase pH and organic solvent composition.- Ensure the sample solvent is similar in strength to the initial mobile phase.- Use smaller inner diameter tubing and ensure all connections are secure.
Retention Time Shifts - Inconsistent Mobile Phase Preparation- Fluctuations in Column Temperature- Column Degradation- Air Bubbles in the Pump- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime.- Purge the pump to remove any air bubbles.
Low Signal Intensity or No Signal - Ion Source Contamination- Incorrect MS Parameters- Sample Degradation- Poor Ionization- Clean the ion source, including the capillary and cone.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Prepare fresh samples and standards.- Consider derivatization to improve ionization efficiency.
High Background Noise - Contaminated Mobile Phase or Solvents- Contaminated LC System- Matrix Effects- Use high-purity LC-MS grade solvents and additives.- Flush the entire LC system with a cleaning solution.- Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).
Inconsistent Quantitative Results - Inaccurate Pipetting- Unstable Internal Standard- Matrix Effects- Non-linear Detector Response- Calibrate pipettes regularly.- Use a stable isotope-labeled internal standard if available.- Develop a matrix-matched calibration curve.- Ensure the calibration curve covers the expected concentration range and use an appropriate regression model.

Experimental Protocols

Representative UPLC-MS/MS Method for the Analysis of this compound and its Metabolites

This protocol is a representative method that can be adapted and validated for the specific metabolites of interest.

1. Sample Preparation (from in vitro metabolism)

  • To 100 µL of the incubation mixture, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally related cycloartane triterpenoid (B12794562) not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 40
    1.0 80
    3.0 95
    3.1 40

    | 4.0 | 40 |

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Tables (Representative)

The following tables present hypothetical but realistic quantitative data for a validated UPLC-MS/MS method for this compound and two of its potential metabolites.

Table 1: MRM Transitions and MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound441.4109.10.054025
24,25-Dihydroxycycloartan-3-one459.4441.40.054520
25-Hydroxy-24-methoxycycloartan-3-one473.4441.40.054522
Internal Standard455.4123.10.054228

Table 2: Method Validation Parameters

ParameterThis compound24,25-Dihydroxycycloartan-3-one25-Hydroxy-24-methoxycycloartan-3-one
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
LLOQ (ng/mL) 111
Intra-day Precision (%RSD) < 10%< 10%< 12%
Inter-day Precision (%RSD) < 12%< 13%< 14%
Accuracy (% Bias) ± 15%± 15%± 15%
Recovery (%) 85 - 95%82 - 93%80 - 91%
Matrix Effect (%) 90 - 110%88 - 108%85 - 112%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 In Vitro Incubation sp2 Protein Precipitation sp1->sp2 sp3 Evaporation sp2->sp3 sp4 Reconstitution sp3->sp4 an1 UPLC Separation sp4->an1 an2 MS/MS Detection an1->an2 dp1 Quantification an2->dp1 dp2 Metabolite Identification dp1->dp2 troubleshooting_logic start Poor Chromatographic Peak q1 Is retention time consistent? start->q1 a1_yes Check for column overload or contamination q1->a1_yes Yes a1_no Check mobile phase preparation and column temperature q1->a1_no No q2 Is signal intensity sufficient? a1_yes->q2 a1_no->q2 a2_yes Proceed to data analysis q2->a2_yes Yes a2_no Clean ion source and optimize MS parameters q2->a2_no No anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Induces cycloartane Cycloartane Triterpenoid cycloartane->nfkb Inhibits anticancer_pathway cycloartane Cycloartane Triterpenoid p53 p53 Activation cycloartane->p53 Induces bax Bax Upregulation p53->bax mito Mitochondrial Membrane Potential Loss bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Technical Support Center: Optimization of Cell Culture Conditions for 25-Hydroxycycloart-23-en-3-one Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Hydroxycycloart-23-en-3-one in cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a cycloartane-type triterpenoid (B12794562), a class of natural products found in various plants.[1] Preliminary studies suggest that this compound and its structural relatives possess anti-inflammatory and cytotoxic properties.[2] Research indicates that cycloartane (B1207475) triterpenoids can modulate biological pathways by interacting with cellular membranes and various enzymes, which may contribute to their potential anti-cancer and anti-inflammatory effects.[2]

Q2: In which solvents can I dissolve this compound for cell culture experiments?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][3] For cell culture applications, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the desired final concentration.

Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v). It is essential to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent itself.

Q4: What are the known mechanisms of action for cycloartane triterpenoids in cancer cells?

A4: Studies on various cycloartane triterpenoids have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The apoptotic mechanism often involves the mitochondrial-mediated (intrinsic) pathway, which includes the upregulation of p53 and Bax, leading to the activation of caspases.[2] Some cycloartane triterpenoids have also been observed to induce G2/M phase cell cycle arrest in cancer cells.[4][5]

Q5: Which cell lines have been reported to be sensitive to cycloartane triterpenoids?

A5: Cycloartane triterpenoids have shown cytotoxic activity against various cancer cell lines, including breast cancer (e.g., MCF-7), and colon cancer (e.g., HT-29) cell lines.[2][6]

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of the compound in the cell culture medium. - The final concentration of the compound is too high and exceeds its solubility in the aqueous medium.- The stock solution was not properly mixed with the medium.- Lower the final concentration of this compound.- Ensure the stock solution is added to the medium dropwise while vortexing or gently mixing to facilitate dispersion.- Briefly warm the medium to 37°C before and after adding the compound to aid dissolution.
High background in cell viability assays (e.g., MTT). - Triterpenoids can directly reduce tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for cell viability.- Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.- If interference is observed, consider using a different viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay (measures total protein) or an ATP-based assay (measures cellular ATP content).[7]
No observable effect on cell viability or proliferation. - The concentration of the compound is too low.- The incubation time is too short.- The cell line is resistant to the compound.- Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., 24, 48, 72 hours).- Test the compound on a different, potentially more sensitive, cell line.
Inconsistent results between replicate wells. - Uneven cell seeding.- Incomplete dissolution or uneven distribution of the compound.- Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding.- Mix the compound thoroughly in the medium before adding to the wells.- Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Vehicle control (DMSO) shows significant cytotoxicity. - The final concentration of DMSO is too high.- Ensure the final DMSO concentration is at the recommended level (typically <0.1%).- Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.

III. Quantitative Data

Table 1: Cytotoxicity of Related Cycloartane Triterpenoids in Cancer Cell Lines

CompoundCell LineAssayIncubation TimeIC50 / LD50
25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranosideMCF-7 (Breast Cancer)MTT48 h27.81 µM[4]
Cycloart-23(Z)-ene-3β, 25-diolMCF-7 (Breast Cancer)MTTNot Specified5.4 µg/mL[8]
Cycloart-23(E)-ene-3β,25-diolMDA-MB-468 (Breast Cancer)MTTNot Specified2.05 µg/mL[8]
Mollic acid arabinosideCa Ski (Cervical Cancer)MTT72 h19.21 µM[9]
Mollic acid xylosideCa Ski (Cervical Cancer)MTT72 h33.33 µM[9]

IV. Experimental Protocols

A. General Cell Culture and Treatment Protocol

This protocol provides a general framework for treating adherent cancer cell lines with this compound. Optimization of cell seeding density, compound concentration, and incubation time is recommended for each specific cell line and experimental goal.

  • Cell Seeding:

    • Culture cells in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count the cells and determine the appropriate seeding density for your experiment (e.g., for a 96-well plate, a common starting point is 5,000-10,000 cells per well).

    • Seed the cells in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of treatment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in fresh, serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

B. MTT Cell Viability Assay Protocol

This protocol is adapted for assessing cell viability after treatment with this compound.[10]

  • Incubation with MTT Reagent:

    • Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture Cell Seeding & Adhesion (24h) treatment Treat cells with varying concentrations cell_culture->treatment stock_prep Prepare this compound Stock (in DMSO) stock_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis

Caption: Experimental workflow for cell treatment and analysis.

signaling_pathway cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound Cycloartane Triterpenoids (e.g., this compound) p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Potential Loss bax->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

Unveiling the Cytotoxic Potential of 25-Hydroxycycloart-23-en-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Hydroxycycloart-23-en-3-one is a cycloartane (B1207475) triterpenoid (B12794562) that has been isolated from the gum resin of Gardenia gummifera. While preliminary studies suggest that this class of compounds possesses anti-inflammatory and cytotoxic properties, specific IC50 values for this compound against various cancer cell lines have not been reported in the reviewed literature. However, extracts from Gardenia gummifera and other purified cycloartane triterpenoids have demonstrated notable cytotoxic effects against a range of cancer cell lines. This guide summarizes the available data to infer the potential cytotoxic profile of this compound and provides detailed experimental protocols for its future evaluation.

Comparative Cytotoxic Activity

Due to the absence of specific IC50 values for this compound, this section presents data on the cytotoxic activity of extracts from Gardenia gummifera and other related cycloartane triterpenoids. This information provides a basis for understanding the potential potency of the compound of interest. For comparison, the cytotoxic activity of Doxorubicin, a standard chemotherapeutic agent, is also included.

Compound/ExtractCell LineAssayIC50/LD50/CTC50Reference
Ethanol Extract of Gardenia gummifera Root Bark HepG2 (Liver Carcinoma)MTTLD50: 43.872 µg/mL
Ethanolic Extract of Gardenia gummifera Leaf MCF-7 (Breast Adenocarcinoma)MTTCTC50: 200.00 ± 1.6 µg/mL
Mollic Acid Arabinoside (Cycloartane Glycoside) Ca Ski (Cervical Cancer)MTTIC50: 19.21 µM
Mollic Acid Xyloside (Cycloartane Glycoside) Ca Ski (Cervical Cancer)MTTIC50: 33.33 µM
Doxorubicin HeLa (Cervical Cancer)MTTIC50: ~1.5 µM (at 12h)[1]
Doxorubicin SiHa (Cervical Cancer)MTTIC50: ~1.5 µM (at 12h)[1]
Doxorubicin CaSki (Cervical Cancer)MTTIC50: ~1.5 µM (at 12h)[1]

Note: IC50 (Inhibitory Concentration 50%), LD50 (Lethal Dose 50%), and CTC50 (Cytotoxic Concentration 50%) are measures of the concentration of a substance required to inhibit a biological process by 50%. Lower values indicate higher potency. The data presented for the extracts and related compounds suggest that cycloartane triterpenoids from Gardenia gummifera possess cytotoxic properties, warranting further investigation into the specific activity of this compound.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details a standard protocol for determining the cytotoxic activity of a compound using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in the complete culture medium. A vehicle control (medium with the solvent used to dissolve the compound) should also be prepared.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration).

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Signaling Pathways and Mechanisms

While the specific signaling pathway modulated by this compound has not been elucidated, many cycloartane triterpenoids and structurally similar compounds are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a generalized apoptotic pathway that may be activated by such compounds.

Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Oxidative Stress Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Cell->Bcl2 Modulates Proteins Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of apoptosis induction by this compound.

The proposed mechanism suggests that the compound may induce oxidative stress and modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c. This triggers the caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of the cytotoxic activity of a novel compound.

Experimental_Workflow Start Compound Isolation & Characterization CellCulture Cancer Cell Line Culture Start->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) IC50->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling End Lead Compound Identification Signaling->End

Caption: General workflow for cytotoxic compound screening and characterization.

This workflow provides a logical progression from the initial identification of a compound to the detailed investigation of its anticancer properties, ultimately aiming to identify promising lead candidates for further drug development.

Conclusion

While direct evidence for the cytotoxic activity of this compound is currently lacking in the scientific literature, the data from its natural source and related compounds are promising. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers to initiate and conduct comprehensive studies on this compound. Further investigation is warranted to determine its specific IC50 values against a panel of cancer cell lines, to elucidate its precise mechanism of action, and to fully assess its potential as a novel anticancer agent.

References

A Comparative Analysis of 25-Hydroxycycloart-23-en-3-one and Other Cycloartane Triterpenoids in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 25-Hydroxycycloart-23-en-3-one and other structurally related cycloartane (B1207475) triterpenoids. This analysis focuses on their cytotoxic and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Cycloartane triterpenoids, a large and structurally diverse class of natural products, have garnered significant attention for their potential therapeutic applications. These compounds, characterized by a tetracyclic skeleton with a cyclopropane (B1198618) ring, are widely distributed in the plant kingdom. This guide focuses on a comparative analysis of this compound, a cycloartane triterpenoid (B12794562) isolated from plants such as Gardenia gummifera, with other notable cycloartane triterpenoids.[1][2] The comparison will primarily evaluate their efficacy as cytotoxic and anti-inflammatory agents.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of cycloartane triterpenoids has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) are key parameters used to quantify the potency of these compounds in inhibiting cancer cell growth. While specific cytotoxic data for this compound is not extensively documented in publicly available research, data for structurally similar compounds provide valuable insights into the potential activity of this subclass.

A study on cycloartane triterpenoids from Euphorbia macrostegia demonstrated potent cytotoxic effects.[3] For instance, cycloart-23(E)-ene-3β,25-diol exhibited a strong cytotoxic effect against the MDA-MB-468 breast cancer cell line with an LD50 of 2.05 μg/mL.[3] Its isomer, cycloart-23(Z)-ene-3β,25-diol, was most active against the MCF-7 breast cancer cell line with an LD50 of 5.4 μg/mL.[3] These findings highlight the structure-activity relationship, where stereochemistry can significantly influence cytotoxic potency.

Below is a summary of the cytotoxic activities of selected cycloartane triterpenoids against various cancer cell lines.

CompoundCancer Cell LineActivity (LD50/IC50)Source
Cycloart-23(E)-ene-3β,25-diol MDA-MB-468LD50 = 2.05 μg/mLEuphorbia macrostegia[3]
MCF-7LD50 = 8.9 μg/mLEuphorbia macrostegia[3]
Cycloart-23(Z)-ene-3β,25-diol MDA-MB-468LD50 = 34.0 μg/mLEuphorbia macrostegia[3]
MCF-7LD50 = 5.4 μg/mLEuphorbia macrostegia[3]
Cycloart-25-ene-3β,24-diol MDA-MB-468LD50 = 102.3 μg/mLEuphorbia macrostegia[3]
MCF-7LD50 = 88.3 μg/mLEuphorbia macrostegia[3]
24-Methylene-cycloartan-3β-ol MDA-MB-468LD50 = 53.8 μg/mLEuphorbia macrostegia[3]
MCF-7LD50 = 127.3 μg/mLEuphorbia macrostegia[3]
25-O-acetylcimigenol-3-O-β-D-xylopyranoside MCF-7IC50 ≈ 10 µMCimicifuga yunnanensis[4]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranoside MCF-7IC50 ≈ 15 µMCimicifuga yunnanensis[4]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[5] Several cycloartane triterpenoids have demonstrated significant anti-inflammatory properties. A notable example is cycloart-23-ene-3β,25-diol, which has shown promising analgesic and anti-inflammatory effects with a selective inhibitory activity towards cyclooxygenase-2 (COX-2).[6]

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

CompoundAssayModelActivitySource
Cycloart-23-ene-3β,25-diol COX-1 Inhibitionin vitroIC50 = 97 µMTrichilia dregeana[7]
COX-2 Inhibitionin vitroIC50 = 40 µMTrichilia dregeana[7]

Signaling Pathways and Mechanisms of Action

The cytotoxic and anti-inflammatory effects of cycloartane triterpenoids are exerted through the modulation of various cellular signaling pathways.

p53-Dependent Mitochondrial Pathway in Apoptosis

Several cycloartane triterpenoids isolated from Cimicifuga yunnanensis have been shown to induce apoptosis in breast cancer cells (MCF-7) through a p53-dependent mitochondrial pathway.[4] These compounds increase the expression of p53 and the pro-apoptotic protein Bax. This leads to a loss of mitochondrial membrane potential and subsequent activation of caspase-7, culminating in apoptotic cell death.[4]

p53_pathway Cycloartane Triterpenoids Cycloartane Triterpenoids p53 p53 Cycloartane Triterpenoids->p53 Upregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Caspase7 Caspase7 Mitochondrion->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis Induces

p53-dependent mitochondrial apoptosis pathway.
Inhibition of Raf/MEK/ERK Signaling Pathway

Another mechanism of action for some cycloartane triterpenoids involves the inhibition of the Raf/MEK/ERK signaling pathway.[8] This pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. By suppressing the phosphorylation of key proteins like Raf, MEK, and ERK, these compounds can halt the cell cycle and induce apoptosis.[8]

raf_mek_erk_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Cycloartane Triterpenoids Cycloartane Triterpenoids Cycloartane Triterpenoids->Raf Inhibits phosphorylation

Inhibition of the Raf/MEK/ERK signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the cycloartane triterpenoids for a specified period (e.g., 48 hours).[10]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

mtt_assay_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add cycloartane triterpenoids B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

General workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite (B80452) concentration in a sample, which is an indicator of NO production.[11]

Methodology:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with various concentrations of the cycloartane triterpenoids for 1 hour. The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.[11]

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[11]

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. The absorbance is then measured at 540 nm.[11]

  • Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Conclusion

The comparative analysis reveals that cycloartane triterpenoids, including those structurally related to this compound, are a promising class of natural products with significant cytotoxic and anti-inflammatory activities. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer and inflammation, such as the p53 and Raf/MEK/ERK pathways. While more specific data on this compound is needed for a direct and comprehensive comparison, the available evidence for similar compounds underscores the therapeutic potential of this molecular scaffold. Further research is warranted to fully elucidate the structure-activity relationships and to explore the clinical applications of these compounds in the treatment of cancer and inflammatory diseases.

References

Comparative In Vivo Anti-Inflammatory Efficacy of 25-Hydroxycycloart-23-en-3-one and Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. Due to the limited availability of direct in vivo studies on this specific compound, this guide leverages data from a closely related analog, cycloarta-23-ene-3β,25-diol , which shares the same core cycloartane skeleton and is anticipated to exhibit a similar biological profile. The anti-inflammatory properties are evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin, in validated animal models of acute inflammation.

Performance Comparison in Preclinical Models

The anti-inflammatory potential of cycloarta-23-ene-3β,25-diol was assessed in two standard in vivo models: carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. These models are widely used to evaluate the efficacy of novel anti-inflammatory compounds.

Note: The data for cycloarta-23-ene-3β,25-diol is derived from a single study and presented here for comparative purposes. Further direct studies on this compound are warranted to confirm these findings.

Carrageenan-Induced Paw Edema in Rats

This model induces an acute inflammatory response characterized by significant swelling. The efficacy of the test compounds is measured by their ability to reduce this edema over time.

Treatment GroupDoseTime Point (hours)% Inhibition of Edema
Cycloarta-23-ene-3β,25-diol200 mg/kg3Significant reduction (exact % not stated in abstract)[1]
Diclofenac Sodium5 mg/kg256.17 ± 3.89[2][3]
Diclofenac Sodium10 mg/kg4~42.3[4]
Diclofenac Sodium20 mg/kg371.82 ± 6.53[2][3]
Celecoxib30 mg/kg6Significant reduction[5]
Croton Oil-Induced Ear Edema in Mice

Topical application of croton oil induces a localized inflammatory response, leading to an increase in ear weight due to fluid accumulation and cellular infiltration.

Treatment GroupDoseTime Point (hours)% Inhibition of Edema
Cycloarta-23-ene-3β,25-diol200 mg/kgNot SpecifiedSignificant reduction
Indomethacin1 mg/ear675.1[6]
Indomethacin2 mg/ear6Not specified, but significant

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (160-200g).[1]

Procedure:

  • Animals are fasted overnight with free access to water.

  • The test compound (e.g., cycloarta-23-ene-3β,25-diol) or a standard drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific absorption period (typically 30-60 minutes), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Croton Oil-Induced Ear Edema

Objective: To evaluate the topical or systemic anti-inflammatory activity of a test compound.

Animals: Male Swiss mice (25-35g).[1]

Procedure:

  • A solution of croton oil in a suitable solvent (e.g., acetone) is prepared.

  • The test compound or a standard drug (e.g., Indomethacin) is applied topically to the inner surface of the right ear. For systemic evaluation, the compound is administered orally or intraperitoneally prior to the croton oil application. The control group receives the vehicle.

  • Shortly after treatment, the croton oil solution is applied to the inner surface of the right ear of each mouse.

  • After a set period (typically 4-6 hours), the animals are euthanized, and a standardized circular section of both the treated (right) and untreated (left) ears is collected using a biopsy punch.

  • The weight of each ear punch is recorded, and the difference in weight between the right and left ear punches is calculated as an indicator of the inflammatory edema.

  • The percentage inhibition of edema is calculated for each treated group compared to the control group.

Mechanistic Insights: Signaling Pathways

Cycloartane triterpenoids are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary proposed mechanism involves the inhibition of the Cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins. Furthermore, evidence suggests the involvement of the NF-κB signaling pathway.

experimental_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_croton Croton Oil-Induced Ear Edema c_start Wistar Rats c_drug Administer Test Compound / Vehicle (p.o. or i.p.) c_start->c_drug c_induce Inject 1% Carrageenan into Paw c_drug->c_induce c_measure Measure Paw Volume (Plethysmometer) c_induce->c_measure c_end Calculate % Edema Inhibition c_measure->c_end cr_start Swiss Mice cr_drug Apply Test Compound / Vehicle (Topical or Systemic) cr_start->cr_drug cr_induce Apply Croton Oil to Ear cr_drug->cr_induce cr_measure Measure Ear Punch Weight cr_induce->cr_measure cr_end Calculate % Edema Inhibition cr_measure->cr_end

Caption: In Vivo Anti-Inflammatory Assay Workflows.

signaling_pathway LPS Inflammatory Stimuli (e.g., Carrageenan, Croton Oil) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation (Edema, Pain) iNOS->Inflammation Cytokines->Inflammation PGs->Inflammation Compound This compound (and its analogs) Compound->NFkB Inhibits Activation Compound->COX2 Inhibits

Caption: Proposed Anti-Inflammatory Signaling Pathway.

References

A Comparative Analysis of the Biological Activities of 25-Hydroxycycloart-23-en-3-one and Cycloart-23-ene-3,25-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar natural compounds is paramount for identifying promising therapeutic leads. This guide provides a comparative overview of the documented biological activities of two cycloartane (B1207475) triterpenoids: 25-Hydroxycycloart-23-en-3-one and cycloart-23-ene-3,25-diol.

Initial investigations reveal a significant disparity in the available research for these two compounds. While cycloart-23-ene-3,25-diol has been the subject of multiple studies elucidating its pharmacological effects, there is a notable lack of published data on the biological activity of this compound. The latter has been identified and isolated from natural sources and as a product of biotransformation, but its specific bioactivities remain largely unexplored in publicly available literature.

This guide will therefore focus on the comprehensive data available for cycloart-23-ene-3,25-diol, while clearly indicating the absence of corresponding information for this compound.

Cycloart-23-ene-3,25-diol: A Profile of Bioactivity

Cycloart-23-ene-3,25-diol has demonstrated a range of biological effects, with the most prominent being its anti-inflammatory, antioxidant, and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory effects of cycloart-23-ene-3,25-diol have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Cycloart-23-ene-3,25-diol

EnzymeIC50 ValuePercentage Inhibition (at 100 µM)
COX-197 µM56%
COX-240 µM80%

*Data sourced from studies on cycloart-23-ene-3,25-diol isolated from Trichilia dregeana.

The preferential inhibition of COX-2 over COX-1 suggests a potential for anti-inflammatory action with a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Below is a simplified representation of the cyclooxygenase pathway and the inhibitory action of cycloart-23-ene-3,25-diol.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Compound Cycloart-23-ene-3,25-diol Compound->COX1 Inhibits (IC50 = 97 µM) Compound->COX2 Preferentially Inhibits (IC50 = 40 µM)

COX Inhibition Pathway
Antioxidant Activity

Cycloart-23-ene-3,25-diol has been reported to exhibit dose-dependent antioxidant activity. Studies have shown its efficacy in various in vitro antioxidant assays.

Table 2: In Vitro Antioxidant Activity of Cycloart-23-ene-3,25-diol

AssayActivity
DPPH Radical ScavengingDose-dependent
Reducing PowerDose-dependent
Superoxide Anion Radical ScavengingDose-dependent
Hydroxyl Radical ScavengingDose-dependent
Hydrogen Peroxide ScavengingDose-dependent
Metal Chelating ActivityDose-dependent
Nitric Oxide Radical ScavengingDose-dependent

*Data from a study on cycloart-23-ene-3,25-diol isolated from Pongamia pinnata. The compound showed greater activity than the standard, β-tocopherol, in several of these assays.

The workflow for assessing in vitro antioxidant activity can be generalized as follows:

Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Measurement Spectrophotometric Measurement DPPH->Measurement Reducing_Power Reducing Power Reducing_Power->Measurement Superoxide Superoxide Radical Scavenging Superoxide->Measurement Hydroxyl Hydroxyl Radical Scavenging Hydroxyl->Measurement H2O2 H2O2 Scavenging H2O2->Measurement Metal_Chelating Metal Chelating Metal_Chelating->Measurement NO_Scavenging NO Radical Scavenging NO_Scavenging->Measurement Compound Cycloart-23-ene-3,25-diol (Varying Concentrations) Compound->DPPH Compound->Reducing_Power Compound->Superoxide Compound->Hydroxyl Compound->H2O2 Compound->Metal_Chelating Compound->NO_Scavenging Data_Analysis Data Analysis (e.g., % Inhibition, IC50) Measurement->Data_Analysis

Antioxidant Assay Workflow
Antimicrobial Activity

In addition to its anti-inflammatory and antioxidant properties, cycloart-23-ene-3,25-diol has demonstrated broad-spectrum activity against various bacteria and strong activity against yeast-like fungi.

This compound: An Unexplored Frontier

In stark contrast to cycloart-23-ene-3,25-diol, there is a significant lack of publicly available data on the biological activities of this compound. While its chemical structure has been elucidated and it has been isolated from natural sources such as Gardenia gummifera, its pharmacological profile remains to be determined.

Table 3: Comparative Summary of Biological Activity

Biological ActivityCycloart-23-ene-3,25-diolThis compound
Anti-inflammatory Yes (COX-1 and COX-2 inhibition)No data available
Antioxidant Yes (Multiple in vitro assays)No data available
Antimicrobial Yes (Bacteria and Fungi)No data available

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The anti-inflammatory activity of cycloart-23-ene-3,25-diol was evaluated using a cyclooxygenase (COX) inhibitory screening assay. The in vitro conversion of arachidonic acid to prostaglandin (B15479496) E2 (PGE2) is catalyzed by ovine COX-1 and human recombinant COX-2. Test compounds are incubated with the respective enzyme and arachidonic acid. The production of PGE2 is measured using an enzyme-linked immunosorbent assay (ELISA) with a specific antibody for PGE2. The IC50 values are then calculated from the dose-response curves.

In Vitro Antioxidant Assays

A battery of in vitro tests was used to determine the antioxidant potential of cycloart-23-ene-3,25-diol. These assays are based on the ability of the compound to scavenge various free radicals or chelate pro-oxidant metals. The general principle involves incubating the test compound at various concentrations with a specific radical or substrate, followed by spectrophotometric measurement of the remaining radical or the product of the reaction. The percentage of radical scavenging or reducing power is then calculated relative to a control.

Conclusion and Future Directions

The available evidence strongly supports the potential of cycloart-23-ene-3,25-diol as a multifunctional bioactive compound with promising anti-inflammatory, antioxidant, and antimicrobial properties. Its selective inhibition of COX-2 warrants further investigation for the development of novel anti-inflammatory agents.

The significant gap in our understanding of the biological activities of this compound presents a clear opportunity for future research. Given its structural similarity to the bioactive cycloart-23-ene-3,25-diol, it is plausible that it may also possess interesting pharmacological properties. Future studies should focus on screening this compound in a range of in vitro and in vivo models to elucidate its potential therapeutic value. Such research would not only expand our knowledge of cycloartane triterpenoids but could also unveil new lead compounds for drug discovery.

Unveiling the Molecular Architecture: A Comparative Guide to the 2D NMR Structural Confirmation of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of natural products is a cornerstone of drug discovery and development. For complex molecules such as triterpenoids, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive comparison of key 2D NMR techniques for the structural confirmation of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid (B12794562) of interest for its potential biological activities. We present supporting data, detailed experimental protocols, and a logical workflow to aid researchers in this field.

Comparative Analysis of 2D NMR Techniques

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound requires a suite of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment. The primary techniques utilized are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Table 1: Comparison of 2D NMR Techniques for the Structural Elucidation of this compound

2D NMR Technique Information Provided Application to this compound Strengths Limitations
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically ²J and ³J).Identifies proton-proton spin systems within the cycloartane skeleton and the side chain. For example, it would reveal the connectivity between H-1 and H-2, and the protons along the aliphatic side chain.Excellent for establishing direct proton-proton connectivities and identifying spin systems.Does not provide direct information about carbon atoms or quaternary carbons. Crowding in the ¹H NMR spectrum can make interpretation difficult.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a carbon atom (¹JCH).Assigns the proton signal to its corresponding carbon atom. This is crucial for assigning the chemical shifts of all protonated carbons in the molecule.Highly sensitive and provides clear one-bond correlations, simplifying the assignment of the carbon skeleton.Does not provide information about quaternary carbons or long-range connectivities.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).Establishes long-range connectivities, which are vital for assembling the molecular fragments and positioning functional groups. Key correlations would link the methyl protons to adjacent quaternary carbons and connect the different ring systems.Crucial for identifying quaternary carbons and piecing together the entire carbon skeleton. It helps in placing substituents and confirming the overall structure.Less sensitive than HSQC, and the absence of a correlation is not definitive proof of a lack of connectivity.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are in close proximity.Determines the relative stereochemistry of the molecule. For instance, it can confirm the orientation of the methyl groups and the stereochemistry at chiral centers.Essential for elucidating the 3D structure and relative configuration of the molecule.The intensity of the cross-peaks is dependent on the distance between protons and the molecular motion, which can sometimes complicate interpretation.

Predicted NMR Data for this compound

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted δC (ppm)Predicted δH (ppm)MultiplicityKey HMBC Correlations (H to C)Key COSY Correlations (H to H)
135.51.85, 1.95mC-2, C-3, C-5, C-10H-2
234.02.40, 2.50mC-1, C-3, C-4H-1
3215.8----
447.3----
549.81.50mC-4, C-6, C-10H-6
621.21.60, 1.70mC-5, C-7, C-8H-5, H-7
728.11.40, 1.55mC-6, C-8, C-9H-6, H-8
848.01.65mC-7, C-9, C-14H-7
920.00.85mC-8, C-10, C-11, C-19H-11
1026.0----
1126.51.50, 1.60mC-9, C-10, C-12H-9, H-12
1232.81.75, 1.85mC-11, C-13, C-14H-11, H-13
1345.31.90mC-12, C-14, C-17, C-18H-12, H-17
1448.8----
1535.61.45, 1.55mC-14, C-16, C-17H-16, H-17
1626.21.80, 1.90mC-15, C-17, C-20H-15, H-17, H-20
1752.31.70mC-13, C-16, C-20, C-21H-16, H-20
1818.00.95sC-12, C-13, C-14, C-17-
1929.80.35, 0.55d, dC-1, C-9, C-10-
2036.22.10mC-17, C-21, C-22H-17, H-22
2118.21.05dC-17, C-20, C-22H-20
2230.52.20mC-20, C-21, C-23, C-24H-20, H-23
23125.05.60tC-22, C-24, C-25H-22, H-24
24145.05.70dC-23, C-25, C-26, C-27H-23
2570.5----
2629.81.25sC-24, C-25, C-27-
2729.81.25sC-24, C-25, C-26-
2819.20.90sC-3, C-4, C-5, C-29-
2925.50.88sC-3, C-4, C-5, C-28-
3014.50.80sC-8, C-13, C-14, C-15-

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental results. Below are typical protocols for the key 2D NMR experiments.

General Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.

NMR Instrument: Experiments are typically performed on a 400, 500, or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

1. ¹H-¹H COSY:

  • Pulse Program: Standard COSY (cosygs) or DQF-COSY (dqfcosygs) for higher resolution.

  • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

  • Number of Scans: 2-4 scans per increment.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay: 1.0-2.0 seconds.

  • Processing: Sine-bell or squared sine-bell window function applied in both dimensions followed by Fourier transformation.

2. ¹H-¹³C HSQC:

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 180-220 ppm.

  • Number of Scans: 4-8 scans per increment.

  • Number of Increments (F1): 128-256.

  • Relaxation Delay: 1.5-2.0 seconds.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Squared sine-bell window function in F2 and sine-bell in F1, followed by Fourier transformation.

3. ¹H-¹³C HMBC:

  • Pulse Program: Standard HMBC (hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 180-220 ppm.

  • Number of Scans: 16-64 scans per increment.

  • Number of Increments (F1): 256-512.

  • Relaxation Delay: 1.5-2.5 seconds.

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8-10 Hz.

  • Processing: Squared sine-bell window function in F2 and sine-bell in F1, followed by Fourier transformation.

Workflow for Structural Elucidation

The structural confirmation of this compound using 2D NMR follows a logical progression, as illustrated in the workflow diagram below.

Structural_Elucidation_Workflow cluster_1D_NMR 1. 1D NMR Analysis cluster_2D_NMR 2. 2D NMR Correlation cluster_Structure_Assembly 3. Structure Assembly & Confirmation H_NMR ¹H NMR (Proton Chemical Shifts, Multiplicities, Integrations) COSY COSY (¹H-¹H Connectivities) H_NMR->COSY Identifies spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H_NMR->HMBC C_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts, CH, CH₂, CH₃, Cq) C_NMR->HSQC Assigns protonated carbons C_NMR->HMBC Fragments Assemble Spin Systems and Molecular Fragments COSY->Fragments HSQC->Fragments Scaffold Connect Fragments to Build Carbon Skeleton HMBC->Scaffold Connects fragments and identifies quaternary carbons Fragments->Scaffold Stereochem NOESY/ROESY (Determine Relative Stereochemistry) Scaffold->Stereochem Confirm 3D arrangement Final_Structure Final Structure Confirmation of this compound Scaffold->Final_Structure Defines planar structure Stereochem->Final_Structure

Caption: Workflow for the structural elucidation of this compound using 2D NMR.

This systematic approach, combining the complementary information from various 2D NMR experiments, allows for the complete and unambiguous structural determination of complex natural products like this compound, providing a solid foundation for further research and development.

Comparative Bioactivity Analysis: Synthetic vs. Natural 25-Hydroxycycloart-23-en-3-one - A Research Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the comparative bioactivity of synthetic versus natural 25-Hydroxycycloart-23-en-3-one. A comprehensive review of existing scientific literature reveals a significant knowledge gap, with no direct studies comparing the biological activities of the synthetic and natural forms of this specific cycloartane (B1207475) triterpenoid. Furthermore, there is a notable scarcity of bioactivity data for this compound from any source.

To provide a valuable resource for future research, this guide presents a comparative framework based on the bioactivities of closely related, well-studied cycloartane triterpenoids. The data herein, derived from natural sources, can serve as a benchmark for the anticipated biological profile of this compound and a basis for the experimental design of future comparative studies once a synthetic route is established and scaled.

Introduction to this compound

This compound is a cycloartane-type triterpenoid, a class of compounds known for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. This specific compound has been identified as a natural product in various plant species. However, to date, its biological activities have not been extensively studied, and no total synthesis has been reported in the available literature, precluding a direct comparison between natural and synthetic isolates.

A Framework for Comparison: Bioactivity of Related Cycloartane Triterpenoids

In the absence of direct data, we present the bioactivity of two structurally similar cycloartane triterpenoids: cycloart-24-ene-26-ol-3-one and cycloart-23-ene-3,25-diol . These compounds provide insights into the potential therapeutic applications and mechanisms of action for this compound.

Anticancer Activity: A Case Study of Cycloart-24-ene-26-ol-3-one

A study on cycloart-24-ene-26-ol-3-one, isolated from Aglaia exima, has demonstrated its potent cytotoxic and pro-apoptotic effects on human colon cancer cell lines.[1][2][3][4]

CompoundCell LineAssayTime Point (hours)IC50 (µM)Reference
Cycloart-24-ene-26-ol-3-oneHT-29 (Colon Cancer)MTS2411.5 ± 1.2[1]
MTS488.7 ± 0.9[1]
MTS725.2 ± 0.6[1]
CaCO-2 (Colon Cancer)MTS2425.3 ± 2.1[1]
MTS4818.9 ± 1.5[1]
MTS7212.1 ± 1.1[1]
Cisplatin (B142131) (Control)HT-29MTS24>2000[1]
CaCO-2MTS24850 ± 50[1]
5-Fluorouracil (Control)HT-29MTS72140 ± 15[1]
CaCO-2MTS72205 ± 25[1]

Cycloart-24-ene-26-ol-3-one has been shown to induce apoptosis in HT-29 colon cancer cells by binding to Tumor Necrosis Factor Receptor 1 (TNF-R1).[1][2][5] This interaction initiates a caspase-dependent signaling cascade, ultimately leading to programmed cell death.

TNF_R1_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular Cycloartane Cycloartane TNFR1 TNF-R1 Extracellular Domain Transmembrane Domain Death Domain Cycloartane->TNFR1:f0 Binds to DISC DISC Formation (TRADD, FADD, pro-caspase-8) TNFR1:f2->DISC Recruits caspase8 Caspase-8 DISC->caspase8 Activates pro_caspase8 pro-caspase-8 Bid Bid caspase8->Bid Cleaves pro_caspase37 pro-caspase-3/7 caspase8->pro_caspase37 Activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Activates caspase9 Caspase-9 Apoptosome->caspase9 Activates caspase9->pro_caspase37 Activates caspase37 Caspase-3/7 pro_caspase37->caspase37 PARP PARP caspase37->PARP Cleaves Apoptosis Apoptosis caspase37->Apoptosis Executes cleaved_PARP Cleaved PARP PARP->cleaved_PARP

Fig. 1: Proposed apoptotic pathway of a cycloartane triterpenoid.
Anti-inflammatory and Antioxidant Activities: A Case Study of Cycloart-23-ene-3,25-diol

Studies on cycloart-23-ene-3,25-diol, isolated from various plant sources, have highlighted its anti-inflammatory and antioxidant properties.[6][7]

CompoundTarget/AssayActivityIC50 (µM)Reference
Cycloart-23-ene-3,25-diolCOX-1Inhibition97[7]
COX-2Inhibition40[7]
DPPH Radical ScavengingAntioxidant>100 µg/mL[8][9]
Superoxide ScavengingAntioxidant>100 µg/mL[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are summaries of protocols used to assess the bioactivities of the aforementioned related compounds and are recommended for the evaluation of this compound.

Cell Viability Assay (MTS Assay)[1][3]
  • Cell Seeding: Plate colon cancer cells (e.g., HT-29, CaCO-2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin or 5-fluorouracil).

  • MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caspase Activity Assay[1]
  • Cell Treatment: Treat cells with the test compound at a concentration known to induce apoptosis (e.g., the IC50 value).

  • Cell Lysis: At various time points (e.g., 0, 6, 12, 18, 24 hours), lyse the cells according to the manufacturer's protocol of a commercial caspase-g-glo assay kit.

  • Substrate Addition: Add the specific luminogenic caspase substrate (for caspase-3/7, -8, or -9) to the cell lysate.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the caspase activity.

Cyclooxygenase (COX) Inhibition Assay[7]
  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin (B15479496) Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Proposed Experimental Workflow for Bioactivity Screening

The following workflow is proposed for a comprehensive evaluation of the bioactivity of both natural and synthetic this compound.

experimental_workflow cluster_synthesis_isolation Compound Source cluster_in_vitro In Vitro Bioactivity Screening cluster_mechanism Mechanism of Action Studies Natural Isolation from Natural Source Purity_Analysis Purity and Structural Verification (NMR, MS, HPLC) Natural->Purity_Analysis Synthetic Chemical Synthesis Synthetic->Purity_Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTS on cancer cell panel) Purity_Analysis->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX, NO production) Purity_Analysis->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Purity_Analysis->Antioxidant Hit_Identification Hit Identification & IC50 Determination Cytotoxicity->Hit_Identification Anti_inflammatory->Hit_Identification Antioxidant->Hit_Identification Apoptosis_Analysis Apoptosis Assays (Annexin V, Caspase Activity) Hit_Identification->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis Hit_Identification->Cell_Cycle Western_Blot Western Blot for Signaling Proteins Hit_Identification->Western_Blot Pathway_Elucidation Signaling Pathway Elucidation Apoptosis_Analysis->Pathway_Elucidation Cell_Cycle->Pathway_Elucidation Western_Blot->Pathway_Elucidation

Fig. 2: Proposed workflow for bioactivity comparison.

Conclusion and Future Directions

The current body of scientific literature lacks the necessary data to perform a direct comparison of the bioactivity of synthetic versus natural this compound. The information presented on related cycloartane triterpenoids strongly suggests that this compound is a promising candidate for anticancer and anti-inflammatory drug discovery.

Future research should prioritize the following:

  • Total Synthesis: The development of a robust and scalable synthetic route for this compound is essential.

  • Bioactivity Screening: A comprehensive biological evaluation of both the natural and synthetic compounds should be conducted using the assays and workflows outlined in this guide.

  • Direct Comparison: The data obtained will enable the first direct comparison of the bioactivities, providing crucial insights into whether the synthetic compound can be a viable alternative to the natural isolate in research and development.

This foundational work will be critical in unlocking the full therapeutic potential of this compound.

References

A Comparative Guide to the Analytical Validation of 25-Hydroxycycloart-23-en-3-one Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the detection and validation of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid (B12794562) with potential pharmacological activities.[1] The validation of these analytical methods is critical to ensure reliable and reproducible results, adhering to guidelines set by the International Conference on Harmonisation (ICH).[2][3][4]

Comparison of Analytical Methods

The detection of this compound can be approached using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common and effective methods for the analysis of cycloartane triterpenoids.[5][6]

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate; may be susceptible to interference from compounds with similar retention times and UV spectra.High; provides structural information, enabling unequivocal identification.[7]
Sensitivity Good; suitable for moderately concentrated samples.Excellent; capable of detecting trace amounts (pg/mL levels).[8]
Linearity Good (typically R² > 0.99).[2][3]Excellent (typically R² > 0.99).[9]
Accuracy (% Recovery) Typically 80-120%.Typically 90-110%.[10]
Precision (%RSD) Intra-day and Inter-day RSDs are generally <2%.[2][3]Intra-day and Inter-day RSDs are generally <15%.
Limit of Detection (LOD) ng/mL range.[9]pg/mL range.[8]
Limit of Quantification (LOQ) ng/mL range.[9]pg/mL range.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.

Experimental Protocols

A detailed methodology is crucial for the successful validation of an analytical method. Below is a typical protocol for the validation of an HPLC-UV method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of triterpenoids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective. The gradient can be optimized to achieve the best separation.

  • Flow Rate: Typically set at 1.0 mL/min.

  • Column Temperature: Maintained at 30°C to ensure reproducibility.[9]

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound; a wavelength of maximum absorbance, for instance 265 nm, would be selected for quantification.[9]

  • Injection Volume: 10-20 µL.

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent such as methanol (B129727) or acetonitrile.[11][12] A series of working standard solutions are then prepared by serial dilution of the stock solution to construct a calibration curve.

Method Validation Parameters

The analytical method is validated according to ICH guidelines, evaluating the following parameters:[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7] This is evaluated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a sample containing potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations of the reference standard. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) should be greater than 0.99.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by the recovery of a known amount of spiked analyte into a sample matrix. The recovery should typically be within 80-120%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

    • The RSD should be less than 2% for both repeatability and intermediate precision.[2][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Select Analytical Technique (e.g., HPLC-UV) B Optimize Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report H->I J Standard Operating Procedure (SOP) I->J K Routine Analysis J->K

Analytical Method Validation Workflow

This structured approach to method validation ensures that the analytical procedure for this compound is suitable for its intended purpose, yielding reliable and reproducible data for research and drug development.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Seco-Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activities of selected seco-cycloartane triterpenoids. The data presented is compiled from various studies to facilitate a clear comparison of their potency. Detailed experimental protocols for the key assays are provided, and the primary signaling pathway involved in their mechanism of action is illustrated.

Data Presentation: Comparative Anti-Inflammatory Activity

The following table summarizes the quantitative anti-inflammatory activity of various seco-cycloartane triterpenoids. The primary endpoints include the inhibition of nitric oxide (NO) production and Tumor Necrosis Factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are key indicators of anti-inflammatory potential.

CompoundSource OrganismAssayCell LineIC50 (µM) a% Inhibition (at concentration)Reference
Cimicitaiwanin C Cimicifuga taiwanensisNO Production InhibitionRAW 264.724.58-[1]
Cimicitaiwanin D Cimicifuga taiwanensisNO Production InhibitionRAW 264.715.36-[1]
Cimicitaiwanin E Cimicifuga taiwanensisNO Production InhibitionRAW 264.76.54-[1]
Cimicitaiwanin F Cimicifuga taiwanensisNO Production InhibitionRAW 264.720.12-[1]
Illiciumolide A Illicium difengpiTNF-α Release InhibitionRAW 264.7-90% (at 25 µg/mL)[2]
Illiciumolide B Illicium difengpiTNF-α Release InhibitionRAW 264.7-85% (at 25 µg/mL)[2]
Quercetin (Control)-NO Production InhibitionRAW 264.734.58-[1]

Note: a IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable and soluble oxidation product of NO, in the cell culture medium as an indicator of NO production.

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (seco-cycloartane triterpenoids). After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Control wells with LPS only and vehicle controls are also included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay):

    • 100 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition is calculated relative to the LPS-only control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. TNF-α Release Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the level of the pro-inflammatory cytokine TNF-α released into the cell culture medium.

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 24-well plates as described for the NO production assay.

  • Treatment: Cells are pre-treated with various concentrations of the seco-cycloartane triterpenoids for 1-2 hours before stimulation with 1 µg/mL of LPS.

  • Incubation: The cells are incubated for a specified period (typically 18-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • TNF-α Quantification (ELISA):

    • The concentration of TNF-α in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit for mouse TNF-α, following the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a TNF-α capture antibody.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the resulting color development is proportional to the amount of TNF-α present.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated using recombinant mouse TNF-α. The concentration of TNF-α in the samples is determined from the standard curve. The percentage of inhibition of TNF-α release is calculated by comparing the concentrations in the treated groups to the LPS-only control group.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Inhibition of the NF-κB Signaling Pathway by Seco-Cycloartane Triterpenoids

The anti-inflammatory effects of many seco-cycloartane triterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals such as LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for iNOS (which produces NO) and TNF-α, leading to their transcription and the subsequent inflammatory response. Seco-cycloartane triterpenoids exert their anti-inflammatory effect by inhibiting the degradation of IκB, thereby preventing the nuclear translocation and activation of NF-κB.

NF-κB signaling pathway inhibition.

Experimental Workflow for Anti-Inflammatory Activity Screening

The following diagram illustrates the general workflow for screening natural products, such as seco-cycloartane triterpenoids, for their anti-inflammatory activity.

Experimental_Workflow start Start: Cell Culture (RAW 264.7 Macrophages) seeding Cell Seeding in Multi-well Plates start->seeding treatment Pre-treatment with Seco-cycloartane Triterpenoids seeding->treatment stimulation Stimulation with LPS (1 µg/mL) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for NO Production supernatant->griess_assay elisa_assay ELISA for TNF-α Release supernatant->elisa_assay data_analysis Data Analysis (IC50 Determination) griess_assay->data_analysis elisa_assay->data_analysis end End: Comparative Activity Assessment data_analysis->end

Workflow for in vitro screening.

References

A Researcher's Guide to the Cross-Species Metabolism of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a framework for the comparative in vitro metabolic profiling of 25-Hydroxycycloart-23-en-3-one, a cycloartane-type triterpenoid (B12794562). Currently, direct experimental data on the cross-species metabolism of this specific compound in common preclinical species (e.g., human, rat, mouse, dog) is limited in publicly available literature. Therefore, this document serves as a practical guide for researchers and drug development professionals by outlining established experimental protocols and data presentation formats. It includes a hypothetical metabolic pathway based on the known biotransformation of structurally related compounds and provides illustrative data to guide future research.

Introduction

This compound is a tetracyclic triterpenoid belonging to the cycloartane (B1207475) family. Compounds in this class are known for a wide range of pharmacological activities, making them of interest in drug discovery. Understanding the metabolic fate of such a compound is critical for preclinical development, as species differences in metabolism can significantly impact pharmacokinetics, efficacy, and toxicity.[1][2] The primary enzymes responsible for the metabolism of many xenobiotics, including structurally similar steroidal compounds, are the Cytochrome P450 (CYP) monooxygenases, which are highly variable across species.[3][4]

This guide details a standardized in vitro approach using liver microsomes from different species to characterize and compare the metabolic stability and metabolite profiles of this compound.

Hypothetical Metabolic Pathway

While specific mammalian metabolic pathways for this compound are not yet fully elucidated, data from the biotransformation of its parent compound, cycloartenone, by the fungus Glomerella fusarioides suggests that hydroxylation and oxidation are key metabolic reactions. These reactions are also common in mammalian metabolism of triterpenoids and steroids.[5] Based on these principles, a plausible metabolic pathway for this compound in a mammalian system is proposed below. Major sites of metabolism are likely the allylic positions and other susceptible carbon atoms, catalyzed primarily by CYP enzymes in the liver.

G cluster_0 Hypothetical Metabolic Pathway of this compound parent This compound M1 24,25-Dihydroxycycloart-23-en-3-one (M1) parent->M1 Hydroxylation (e.g., CYP3A4, CYP2C9) M2 23,24,25-Trihydroxycycloartan-3-one (M2) parent->M2 Hydration & Hydroxylation M3 Further Oxidation Products (e.g., Carboxylic Acids) M1->M3 Oxidation M2->M3 Oxidation

Caption: Hypothetical biotransformation of this compound.

Experimental Protocols

To assess cross-species differences, a standardized in vitro study using liver microsomes is recommended. This approach allows for the determination of metabolic stability and the identification of major metabolites in a controlled environment.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in human, rat, mouse, and dog liver microsomes.

Materials:

  • This compound (test compound)

  • Pooled liver microsomes (Human, Rat, Mouse, Dog), 0.5 mg/mL protein concentration

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound)

  • Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Pre-incubate liver microsomes (0.5 mg/mL) with phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is immediately quenched by adding 2-3 volumes of cold acetonitrile containing the internal standard.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time, and the slope of the initial linear phase gives the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Comparative Data Presentation (Illustrative)

The following tables present hypothetical data from the described experiments to illustrate how results can be structured for easy comparison.

Table 1: Metabolic Stability of this compound Across Species (Illustrative Data)

Speciest½ (min)CLint (µL/min/mg protein)Classification
Human55.425.0Moderate Clearance
Dog41.233.6Moderate Clearance
Rat18.574.9High Clearance
Mouse12.1114.5High Clearance

Table 2: Relative Abundance of Metabolites Formed After 60-Minute Incubation (Illustrative Data)

MetaboliteHuman (% of Total)Dog (% of Total)Rat (% of Total)Mouse (% of Total)
M1 (Hydroxylated)45%55%30%25%
M2 (Tri-hydroxylated)20%15%40%45%
M3 (Oxidized)10%5%15%18%
Other 25%25%15%12%

Note: Data are hypothetical and for illustrative purposes only. Actual results would be derived from experimental measurements of metabolite peak areas.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for an in vitro cross-species metabolism study.

G cluster_workflow In Vitro Metabolism Experimental Workflow prep Prepare Reagents (Microsomes, Buffer, NADPH, Compound) incubate Incubate at 37°C (Human, Rat, Mouse, Dog) prep->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Data Interpretation (Calculate t½, CLint, Identify Metabolites) analyze->data

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Safe and Compliant Chemical Disposal

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended as a standard laboratory practice.

I. Hazard Assessment and Precautionary Principle

Given that a comprehensive toxicological profile for this compound may not be readily available, it is crucial to apply the precautionary principle. Assume the compound is hazardous unless confirmed otherwise by reliable data. This necessitates handling and disposal through a certified hazardous waste management program.[1][2][3]

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.[1][3][4]

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, leak-proof lid.[5]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[5][6]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

    • The approximate quantity of the waste.

    • The date of waste generation (when the first waste was added to the container).[6]

    • The name and contact information of the principal investigator or laboratory supervisor.[6]

    • Appropriate hazard pictograms, if known. If not, at a minimum, an exclamation mark pictogram for "harmful" is a prudent choice.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams. For instance, do not mix it with strong acids, bases, or oxidizing agents unless the compatibility is known.[7]

The following table summarizes the key aspects of waste segregation and container management:

AspectGuideline
Container Type Chemically resistant, leak-proof container with a secure lid. Plastic is often preferred over glass to minimize the risk of breakage.[6]
Labeling Must include "Hazardous Waste," full chemical name, quantity, date, and responsible personnel.[5][6]
Storage Location Store in a designated satellite accumulation area near the point of generation. The area should be secure and away from general laboratory traffic.[7][8]
Waste Compatibility Segregate from incompatible waste streams. Consult a chemical compatibility chart if unsure.[1][7]
Container Status Keep the waste container closed except when adding waste.[5]

III. Disposal Workflow

The following diagram illustrates the logical workflow for the disposal of this compound.

Disposal Workflow for this compound.

IV. Step-by-Step Disposal Protocol

  • Initial Assessment: Treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[6]

  • Waste Collection:

    • Solid Waste: Collect any solid residue, contaminated weighing paper, or gloves in the designated hazardous waste container.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the same hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

    • Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste unless it has been triple-rinsed with an appropriate solvent. The rinsate from this process must also be collected as hazardous waste.[5][8]

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked and known to all laboratory personnel.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[6] Follow their specific procedures for waste pickup requests.

  • Documentation: Complete any required hazardous waste disposal forms or tags provided by your EHS office. Accurate and complete documentation is a legal requirement.[6]

V. Logical Relationship of Disposal Decisions

The decision-making process for chemical disposal is based on a hierarchy of safety and regulatory compliance. The following diagram outlines the logical relationships in this process.

DisposalDecision Chemical Disposal Decision Logic A Is a specific SDS available? B Does SDS indicate non-hazardous? A->B Yes D Treat as potentially hazardous A->D No C Follow SDS disposal instructions B->C No G General non-hazardous waste disposal B->G Yes E Segregate as hazardous chemical waste C->E D->E F Arrange for EHS pickup E->F

Decision-making for chemical disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Comprehensive Safety and Handling Guide for 25-Hydroxycycloart-23-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of 25-Hydroxycycloart-23-en-3-one. All personnel must review and understand these procedures before commencing any work with this compound.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is critical for safe handling and storage.

PropertyValueSource(s)
CAS Number 148044-47-7[1][2]
Molecular Formula C30H48O2[2]
Molecular Weight 440.7 g/mol [2]
Physical Description Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound in both solid and solution form. The following table outlines the minimum required PPE for various laboratory tasks. These recommendations are based on guidelines for handling similar triterpenoid (B12794562) compounds and general hazardous chemicals.[5][6]

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Compound Safety glasses with side shields or chemical splash goggles.Two pairs of disposable nitrile gloves.[6]N95 or higher-rated respirator to prevent inhalation of fine particles.Standard laboratory coat.
Preparing Solutions Chemical splash goggles.Two pairs of disposable nitrile gloves.[6]Recommended if significant aerosols may be generated. To be conducted in a chemical fume hood.Disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6][7]
Handling Solutions Safety glasses with side shields.Two pairs of disposable nitrile gloves.[6]Not generally required if handled in a well-ventilated area or chemical fume hood.Standard laboratory coat.
Cleaning and Waste Disposal Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.Not generally required.Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural workflow is essential to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Pre-use Inspection: All PPE should be inspected for integrity before use.

Handling the Solid Compound
  • Weighing: When weighing the powdered compound, use a balance within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Transfers: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

Preparing and Handling Solutions
  • Solvent Selection: Use the appropriate solvent as indicated by the compound's solubility profile (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone).[1][3][4]

  • Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If necessary, gentle warming or sonication in a sealed container can be used to aid dissolution.

  • Storage of Solutions: Store solutions in clearly labeled, sealed containers. For solutions stored at -20°C for over a month, re-examination of efficacy may be necessary. Avoid repeated freeze-thaw cycles.[3]

Personal Hygiene
  • Hand Washing: Wash hands thoroughly with soap and water before putting on gloves and after removing them.[6]

  • Contamination: Do not eat, drink, or apply cosmetics in the laboratory area.[6]

  • Changing PPE: Change gloves immediately if they are torn, punctured, or contaminated. Gowns should be changed regularly, especially after a spill or splash.[6][7]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE (gloves, gowns), weighing papers, and pipette tips, must be segregated as hazardous chemical waste.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for solid and liquid waste. Contaminated sharps should be placed in a designated sharps container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container.

  • Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow start Start: Receive Compound prep Preparation - Designate Area - Check Emergency Equip. - Don PPE start->prep 1. Setup end_node End: Waste Pickup weighing Handling Solid - Weigh in Fume Hood - Minimize Dust prep->weighing 2. Solid Handling solution_prep Preparing Solution - Use Fume Hood - Add Solvent Slowly weighing->solution_prep 3. Solution Prep handling_solution Handling Solution - Use in Ventilated Area - Labeled Containers solution_prep->handling_solution 4. Experiment decontamination Decontamination - Clean Work Area - Doff PPE handling_solution->decontamination 5. Cleanup waste_disposal Waste Segregation - Collect Solid Waste - Collect Liquid Waste decontamination->waste_disposal 6. Waste Mgmt waste_disposal->end_node 7. Final Disposal

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.